Epsiprantel
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUDKOQUWIHXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057858 | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98123-83-2, 98123-66-1, 98123-67-2 | |
| Record name | Epsiprantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epsiprantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPSIPRANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Epsiprantel on Cestode Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines. Its mechanism of action is primarily centered on the disruption of ion homeostasis within the parasite, leading to rapid paralysis and tegumental damage. This guide provides a detailed technical overview of the current understanding of this compound's effects on cestode ion channels, drawing heavily on the well-researched mechanism of the closely related compound, praziquantel. Due to the limited specific research on this compound at the molecular level, its actions are inferred to mirror those of praziquantel, which is known to target specific parasite calcium channels. This document outlines the proposed signaling pathways, detailed experimental protocols for mechanism-of-action studies, and quantitative data on the drug's efficacy.
Core Mechanism of Action: Disruption of Calcium Homeostasis
The cestocidal activity of this compound is attributed to its ability to induce a rapid and sustained influx of calcium ions (Ca²⁺) across the parasite's cell membranes.[1] This surge in intracellular calcium is the primary trigger for the two hallmark physiological effects of the drug: spastic paralysis and tegumental vacuolization.[2]
The Molecular Target: A Cestode-Specific TRP Ion Channel
While direct binding studies on this compound are not extensively published, the molecular target is strongly suggested to be a cestode-specific variant of the Transient Receptor Potential Melastatin (TRPM) ion channel family, analogous to the known target of praziquantel (TRPM_PZQ).[3][4] These channels are crucial for the regulation of cation influx in the parasite's neuromuscular and tegumental tissues. This compound is believed to act as an agonist on these channels, locking them in an open state and permitting an uncontrolled influx of Ca²⁺. The specificity of this compound for cestodes over their vertebrate hosts is likely due to significant structural differences between the parasite and host ion channels.
Signaling Pathway
The proposed signaling cascade initiated by this compound is direct and rapid. The binding of this compound to the TRPM-like channel is the initiating event, leading to the downstream physiological consequences.
Quantitative Data
The following tables summarize the known efficacy of this compound and provide a template for the types of quantitative data that can be generated through in vitro studies.
In Vivo Efficacy of this compound
| Cestode Species | Host | This compound Dosage (mg/kg) | Efficacy (%) | Reference |
| Taenia spp. | Dog | 5.5 | 100 | [5] |
| Dipylidium caninum | Dog | 5.5 | 99.8 - 100 | [5] |
| Taenia spp. | Dog | 2.75 | 92.9 | [5] |
| Dipylidium caninum | Dog | 2.75 | 44.8 | [5] |
| Echinococcus granulosus | Dog | 5.5 | >99.9 (expected) | [2] |
| Echinococcus multilocularis | Dog & Cat | 5.5 (Dog), 2.75 (Cat) | >99 | [2] |
In Vitro Mortality of Echinococcus granulosus with this compound
| Life Stage | Treatment | Time to 100% Mortality | Reference |
| Protoscoleces | 10 µg/mL (single dose) | > 15 days (70% killed by day 15) | [2] |
| Protoscoleces | 10 µg/mL (repeated doses) | > 15 days (95% killed by day 15) | [2] |
| Juvenile Worms | 10 µg/mL | 15 days | [2] |
| Adult Worms | 10 µg/mL | 15 days | [2] |
Hypothetical Dose-Response of this compound on Cestode TRPM-like Channels
This table illustrates the type of data that would be generated from electrophysiological studies. The values are hypothetical and serve as an example.
| Parameter | Value | Method |
| EC₅₀ (Half-maximal effective concentration) | 50 - 200 nM | Whole-cell patch-clamp |
| Maximal Current Increase (at saturating concentration) | 300 - 500% of baseline | Voltage-clamp |
| Ion Selectivity | Ca²⁺ > Na⁺, K⁺ | Ion substitution experiments |
Experimental Protocols
The following sections detail the methodologies for key experiments to elucidate the mechanism of action of this compound.
In Vitro Cestode Motility Assay
This assay quantifies the paralytic effect of this compound on live cestodes.
Objective: To determine the dose-dependent effect of this compound on the motility of adult or larval cestodes.
Materials:
-
Adult cestodes (e.g., Hymenolepis diminuta) or protoscoleces (Echinococcus multilocularis)
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96- or 384-well)
-
Incubator at 37°C
-
High-content imaging system or microscope with a camera
-
Image analysis software
Procedure:
-
Collect adult cestodes from an infected host or protoscoleces from cysts and wash them several times in pre-warmed PBS.[6]
-
Dispense a known number of worms or protoscoleces into each well of a multi-well plate containing culture medium.
-
Add this compound at various final concentrations to the wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C.
-
At regular time intervals (e.g., 0, 1, 2, 6, 12, 24 hours), capture images or videos of the worms in each well.[7]
-
Analyze the images or videos using software that quantifies movement (e.g., by measuring pixel changes over time).
-
Calculate the percentage of motility inhibition relative to the vehicle control for each concentration and time point.
-
Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).
Tegumental Damage Assessment via Electron Microscopy
This protocol allows for high-resolution visualization of the structural damage caused by this compound.
Objective: To characterize the ultrastructural changes in the cestode tegument following exposure to this compound.
Materials:
-
Adult cestodes
-
This compound solution
-
Control medium
-
Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Osmium tetroxide (1%)
-
Ethanol series for dehydration
-
Critical point dryer (for SEM)
-
Epoxy resin (for TEM)
-
Sputter coater with gold-palladium (for SEM)
-
Ultramicrotome (for TEM)
-
Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM)
Procedure:
-
Incubate live adult cestodes in either control medium or medium containing a pharmacologically active concentration of this compound for a short duration (e.g., 5-60 minutes).[8]
-
Wash the worms briefly in buffer and then fix them in glutaraldehyde solution for several hours at 4°C.
-
Post-fix the samples in 1% osmium tetroxide for 1-2 hours.
-
Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
For SEM: Critically point dry the samples, mount them on stubs, and sputter-coat with gold-palladium.
-
For TEM: Infiltrate the samples with epoxy resin and polymerize. Cut ultra-thin sections using an ultramicrotome and mount on copper grids. Stain the sections with uranyl acetate and lead citrate.
-
Image the samples using SEM to visualize surface damage (blebbing, loss of microtriches) and TEM to observe internal damage (vacuolization, mitochondrial disruption).[9][10]
Calcium Imaging of Cestode Cells
This method provides direct evidence of this compound-induced calcium influx.
Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration in cestode cells upon exposure to this compound.
Materials:
-
Isolated cestode cells (e.g., primary culture of muscle or tegumental cells) or small, intact worms
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) or genetically encoded Ca²⁺ indicator (e.g., GCaMP)
-
Physiological saline solution for cestodes
-
This compound stock solution
-
Confocal or fluorescence microscope with a live-cell imaging chamber
-
Image analysis software
Procedure:
-
Prepare cestode cells or whole worms for imaging. If using a Ca²⁺ dye, load the cells by incubating with the dye (e.g., Fluo-4 AM) in saline for 30-60 minutes at room temperature.
-
Wash the preparation to remove excess dye and place it in the live-cell imaging chamber on the microscope stage.
-
Acquire a baseline fluorescence recording for several minutes to establish a stable signal.
-
Perfuse the chamber with a saline solution containing this compound.
-
Continue to record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.[11]
-
At the end of the experiment, perfuse with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ to obtain a maximum fluorescence signal for normalization.
-
Analyze the data by measuring the change in fluorescence intensity (ΔF/F₀) over time.
Conclusion
The mechanism of action of this compound on cestode ion channels is best understood through its analogy with praziquantel. The available evidence strongly supports a model where this compound activates a parasite-specific calcium channel, leading to a massive influx of Ca²⁺. This event triggers the rapid and irreversible spastic paralysis and tegumental destruction that culminates in the death and expulsion of the tapeworm. While direct molecular studies on this compound are limited, the experimental protocols outlined in this guide provide a robust framework for future research to precisely define its molecular targets and downstream effects. Such investigations are crucial for understanding potential resistance mechanisms and for the development of next-generation cestocidal drugs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Target-Based Design of Praziquantel Analogs at Cestode TRPMPZQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrastructural investigations on the effect of praziquantel on the tegument of five species of cestodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human serum activates the tegument of female schistosomes and supports recovery from Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Epsiprantel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical methodologies related to the anthelmintic drug Epsiprantel and its potential derivatives. Drawing upon established synthetic strategies for analogous compounds such as Praziquantel, this document outlines detailed experimental protocols and data presentation to aid in the research and development of novel anthelmintic agents.
Introduction to this compound
This compound, chemically known as 2-(cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepin-4-one, is a pyrazino-benzazepine derivative effective against cestode infections in veterinary medicine. Its mechanism of action is believed to be similar to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite. This leads to muscular paralysis and tegumental damage, ultimately resulting in the death of the tapeworm. The structural similarity between this compound and Praziquantel allows for the adaptation of well-established synthetic and analytical methods for the exploration of novel this compound derivatives.
Chemical Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives generally involves the construction of the core pyrazino[2,1-a][1]benzazepine scaffold followed by acylation at the N-2 position. Several synthetic strategies, largely adapted from Praziquantel synthesis, can be employed.
Synthesis of the this compound Core Intermediate
A key precursor for the synthesis of this compound and its derivatives is the 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine core.
Final Acylation Step: Synthesis of this compound
The final step in the synthesis of this compound involves the acylation of the core intermediate with cyclohexanoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, cyclohexanoyl chloride, triethylamine, chloroform (ethanol-free), dilute hydrochloric acid, sodium bicarbonate solution, magnesium sulfate.
-
Procedure:
-
Dissolve 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) and cool the solution to 0°C.
-
Add cyclohexanoyl chloride (0.34 g) to the solution, followed by the addition of triethylamine (0.26 g).
-
Maintain the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 5 hours.
-
Wash the solution sequentially with dilute hydrochloric acid and sodium bicarbonate solution.
-
Dry the chloroform layer over magnesium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a chloroform/petroleum ether (40°-60°C) mixture to yield this compound.
-
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point |
| This compound | 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine | Cyclohexanoyl chloride, Triethylamine | Chloroform | 64% | 187-190°C |
Strategies for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying the acyl group at the N-2 position. This can be accomplished by using different acyl chlorides in the final acylation step, analogous to the synthesis of Praziquantel derivatives.
General Experimental Protocol for N-Acyl Derivatives:
-
Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, desired acyl chloride (e.g., benzoyl chloride, acetyl chloride), triethylamine, chloroform.
-
Procedure: Follow the same procedure as for this compound, substituting cyclohexanoyl chloride with the desired acyl chloride. The reaction conditions may require optimization depending on the reactivity of the specific acyl chloride.
Purification of this compound and its Derivatives
Purification of the synthesized compounds is crucial to remove unreacted starting materials, reagents, and by-products. The primary methods for the purification of this compound and its analogs are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
Experimental Protocol: Recrystallization of this compound
-
Solvent System: Chloroform and petroleum ether (40°-60°C).
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot chloroform.
-
Gradually add petroleum ether until slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and methanol is often effective. A common starting point is a 4:1 ratio of ethyl acetate to methanol, which can be adjusted based on the polarity of the specific derivative. For more nonpolar derivatives, a hexane/ethyl acetate system may be more appropriate.[2]
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of this compound and its derivatives.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound.
Exemplary HPLC Method Parameters (adapted from Praziquantel analysis):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) or Buffer:Acetonitrile (e.g., 60:40 v/v, pH 3.0)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 210 nm or 240 nm[3][4] |
| Column Temperature | Ambient or 35°C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity is calculated based on the relative peak area of the main component.
Visualizing Workflows and Mechanisms
Synthetic Workflow
The general workflow for the synthesis and purification of this compound derivatives can be visualized as a sequential process.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Proposed Mechanism of Action
The anthelmintic effect of this compound is believed to stem from its interaction with the parasite's calcium channels, leading to a cascade of debilitating events.
Caption: Proposed signaling pathway for the mechanism of action of this compound.[1][5][6]
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and analysis of this compound and its derivatives. By leveraging established chemical principles from the closely related Praziquantel, researchers can efficiently explore the structure-activity relationships of this class of compounds. The detailed protocols and analytical methods described herein are intended to serve as a valuable resource for the development of new and improved anthelmintic therapies.
References
- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 2. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Activity Relationship of Epsiprantel Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel, a pyrazino[2,1-a][1]benzazepine derivative, is a potent anthelmintic agent effective against various cestode infections in veterinary medicine. Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite. Understanding the structural activity relationship (SAR) of this compound analogs is crucial for the development of new, more effective, and safer anthelmintic drugs. This technical guide provides a detailed overview of the SAR of this compound analogs, based on the foundational study in this area, including quantitative data, experimental protocols, and logical relationships governing their biological activity.
Core Compound and Analogs
The core structure of the compounds discussed is the 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one scaffold. Analogs were synthesized by varying the acyl group at the 2-position.
Quantitative Data: In Vitro Activity Against Taenia crassiceps**
The primary screening of this compound and its analogs was conducted using an in vitro assay against the larval stage of Taenia crassiceps. The efficacy of the compounds was determined by their Minimum Effective Concentration (MEC), which is the lowest concentration that causes complete mortality of the parasites. The results for a selection of analogs are summarized in the table below.
| Compound Number | R Group (Acyl Moiety at position 2) | Minimum Effective Concentration (MEC) (µg/mL) |
| 1 | H | >100 |
| 2 | COCH3 | 10 |
| 3 | COC2H5 | 10 |
| 4 | CO(CH2)2CH3 | 1 |
| 5 | CO(CH2)4CH3 | 1 |
| 6 | CO(CH2)10CH3 | 10 |
| 7 | COCH(CH3)2 | 1 |
| 8 | COC(CH3)3 | 10 |
| 9 | CO-cyclopropyl | 10 |
| 10 | CO-cyclopentyl | 1 |
| 11 | CO-cyclohexyl (This compound ) | 0.1 |
| 12 | CO-phenyl | 1 |
| 13 | COCH2-phenyl | 1 |
| 14 | CO-2-furyl | 1 |
| 15 | CO-2-thienyl | 0.1 |
| 16 | CO-3-pyridyl | 1 |
| 17 | CO-4-pyridyl | 1 |
| 18 | COCF3 | >100 |
| 19 | SO2CH3 | >100 |
Structure-Activity Relationship Analysis
The data reveals several key insights into the SAR of this series of compounds:
-
Requirement for an Acyl Group: The unsubstituted parent compound (R=H, compound 1 ) was inactive, indicating the necessity of an acyl group at the 2-position for anthelmintic activity.
-
Influence of Alkyl Chain Length: Activity generally increases with the length of the alkyl chain up to a certain point. For instance, the n-butyl (compound 4 ) and n-pentyl (compound 5 ) analogs were more potent than the acetyl (compound 2 ) and propionyl (compound 3 ) derivatives. However, a very long alkyl chain, as in the lauroyl derivative (compound 6 ), led to a decrease in activity.
-
Effect of Alkyl Branching: Branching of the alkyl chain, as seen in the isobutyryl analog (compound 7 ), was well-tolerated and maintained high potency. In contrast, the bulky tert-butyl group of the pivaloyl analog (compound 8 ) resulted in reduced activity.
-
Alicyclic Acyl Groups: The nature of the alicyclic ring significantly impacts activity. The cyclopropylacetyl analog (compound 9 ) showed moderate activity, while the cyclopentylacetyl (compound 10 ) was more potent. Notably, the cyclohexylcarbonyl group (This compound , compound 11 ) conferred the highest potency in this series.
-
Aromatic and Heteroaromatic Acyl Groups: Aromatic and heteroaromatic acyl groups were generally well-tolerated. The benzoyl (compound 12 ), phenylacetyl (compound 13 ), 2-furoyl (compound 14 ), and pyridylcarbonyl (compounds 16 and 17 ) analogs all displayed good activity. The 2-thenoyl analog (compound 15 ) was equipotent with this compound.
-
Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing trifluoroacetyl group (compound 18 ) or a sulfonyl group instead of a carbonyl (compound 19 ) abolished the activity, suggesting that the electronic properties of the acyl group are critical.
Experimental Protocols
General Synthesis of 2-Acyl-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine Analogs
The synthesis of the this compound analogs begins with the preparation of the core scaffold, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine. This intermediate is then acylated to introduce the various R groups.
Step 1: Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine
A detailed multi-step synthesis is required to produce the core tricycle. A general representation of the final acylation step is provided below.
Step 2: Acylation of the Core Scaffold
To a solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in a suitable aprotic solvent (e.g., chloroform, dichloromethane), an appropriate acyl chloride or anhydride is added in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
In Vitro Anthelmintic Screening against Taenia crassiceps**
The in vitro assay to determine the Minimum Effective Concentration (MEC) of the compounds against the larval stage of Taenia crassiceps is performed as follows:
-
Parasite Maintenance: Larvae of Taenia crassiceps are maintained by serial intraperitoneal passage in mice.
-
Assay Setup: Aseptically collected larvae are washed in a suitable sterile medium (e.g., Medium 199).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted with the culture medium to achieve the desired final concentrations.
-
Incubation: A set number of larvae are placed in each well of a multi-well plate containing the culture medium with the test compound at various concentrations. Control wells containing the solvent at the same dilution are also included.
-
Observation: The plates are incubated at 37°C and observed daily for parasite motility and survival for a period of up to 5 days.
-
MEC Determination: The MEC is recorded as the lowest concentration of the compound at which 100% of the larvae are dead and show no motility.
Mandatory Visualizations
References
The Discovery and Development of Epsiprantel: A Technical Guide for Researchers
Introduction
Epsiprantel, a pyrazinoisoquinoline derivative, is a narrow-spectrum anthelmintic highly effective against cestode (tapeworm) infections in veterinary medicine.[1] Developed as a targeted treatment for common tapeworms in dogs and cats, its history reflects a focused effort in veterinary parasitology to find safe and effective agents against these prevalent parasites. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.
Discovery and Synthesis
The anthelmintic potential of this compound, chemically known as 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine, was identified through the screening of a series of pyrazino[2,1-a][2]benzazepine derivatives for their cestocidal activity.[3] This screening led to the selection of this compound for further development due to its high potency.[3]
Chemical Synthesis
The synthesis of this compound involves the acylation of the precursor 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine. A detailed protocol for this synthesis is outlined below.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine (0.5 g) is prepared in chloroform (20 ml, ethanol-free) and maintained at 0°C.
-
Acylation: Cyclohexanoyl chloride (0.34 g) is added to the solution, followed by the addition of triethylamine (0.26 g).
-
Reaction Conditions: The reaction mixture is maintained at 0°C for 30 minutes and then stirred at room temperature for 5 hours.
-
Work-up: The solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.
-
Purification: The chloroform solution is dried over magnesium sulfate (MgSO4) and evaporated. The resulting residue is recrystallized from chloroform/40°-60°C petroleum ether to yield white crystals of this compound.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is widely accepted to be similar to that of praziquantel, another isoquinoline anthelmintic.[1][2] The proposed mechanism involves two primary effects on the tapeworm:
-
Tegumental Damage: this compound is believed to cause rapid and extensive damage to the parasite's tegument, the outer protective layer.[1][5] This damage disrupts the worm's ability to regulate its internal environment and protect itself from the host's digestive enzymes.
-
Disruption of Calcium Homeostasis: Similar to praziquantel, this compound is thought to interfere with calcium ion transport across the parasite's membranes. This leads to spastic paralysis of the worm's musculature.
The combination of tegumental damage and paralysis results in the expulsion of the tapeworms from the host's gastrointestinal tract or their digestion.[1]
Figure 1: Proposed mechanism of action of this compound on cestodes.
Pharmacokinetics
A key feature of this compound's pharmacokinetic profile is its minimal absorption from the gastrointestinal tract following oral administration.[2][6] This property is advantageous as it ensures that high concentrations of the drug remain at the site of infection – the gut – where the adult tapeworms reside.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Absorption | Cats & Dogs | Minimal | [2] |
| Peak Plasma Concentration (Cmax) | Dogs (5.5 mg/kg) | 0.13 µg/mL | [2] |
| Peak Plasma Concentration (Cmax) | Cats (5.5 mg/kg) | 0.21 µg/mL (in a small fraction of animals) | [2] |
| Metabolism | Dogs | No detectable metabolites in urine | [1] |
| Elimination | Cats & Dogs | Predominantly in feces; <0.1% in urine (dogs) | [2] |
Efficacy Studies
Numerous studies have demonstrated the high efficacy of this compound against a range of common cestodes in dogs and cats.
In Vivo Efficacy
Clinical trials have established the effective dose rates for the removal of various tapeworm species.
Table 2: Summary of In Vivo Efficacy of this compound
| Host | Cestode Species | Dose (mg/kg) | Efficacy (%) | Reference |
| Dog | Taenia pisiformis | 1.0 | 100 | [7] |
| Dog | Taenia spp. | 5.5 | 100 | [8] |
| Dog | Dipylidium caninum | 5.5 | 100 | [8] |
| Dog | Echinococcus granulosus (28-day-old) | 5.0 | >99.9 | [5][9] |
| Dog | Echinococcus multilocularis | 5.1 - 5.4 | 99.6 - 99.9 | [10] |
| Cat | Dipylidium caninum | 2.5 | 100 | [7] |
| Cat | Taenia taeniaeformis | 5.0 | 100 | [7] |
| Cat | Echinococcus multilocularis | 2.7 - 5.5 | 100 | [10] |
Experimental Protocol: In Vivo Efficacy Trial in Dogs (generalized from[2][8])
-
Animal Selection: Healthy, helminth-free dogs of a specified age and breed (e.g., Beagles) are used.
-
Infection: Dogs are experimentally infected by oral administration of a known number of viable cestode protoscoleces or eggs.
-
Acclimation and Treatment: Following an appropriate prepatent period (e.g., 28 days for Echinococcus granulosus), the dogs are randomly allocated to treatment and control groups. The treatment group receives this compound orally at the specified dose. The control group receives a placebo.
-
Observation: Animals are monitored daily for any adverse reactions. Feces may be collected to observe the passage of worms.
-
Necropsy: After a set period post-treatment (e.g., 3-4 days), all animals are euthanized, and the entire small intestine is removed.
-
Worm Recovery and Counting: The intestines are opened, and the contents are carefully washed through a series of sieves to recover any remaining tapeworms. The number of scolices is counted to determine the worm burden.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
Figure 2: Generalized workflow for an in vivo efficacy trial of this compound.
In Vitro Efficacy
In vitro studies have been instrumental in demonstrating the direct effect of this compound on cestodes.
Experimental Protocol: In Vitro Efficacy Against Echinococcus granulosus [2][5]
-
Parasite Collection: Protoscoleces, juvenile worms, and adult worms of E. granulosus are collected.
-
Culture: The different life stages are maintained in an appropriate culture medium.
-
Treatment: this compound is added to the culture medium at a specified concentration (e.g., 10 µg/mL).
-
Observation: The parasites are observed over a period of time (e.g., up to 15 days) for signs of tegumental damage and mortality. The culture medium may be changed periodically, with fresh this compound added.
-
Endpoint: The time to death for each life stage is recorded.
In vitro studies have shown that adult worms are more rapidly affected by this compound than the earlier protoscolex and juvenile stages.[2]
Safety and Toxicology
This compound has a high margin of safety in both dogs and cats.
Table 3: Safety and Toxicity Data for this compound
| Species | Study Type | Dose | Observations | Reference |
| Cat | Tolerance | 5 times the recommended dose daily for 3 days | No adverse effects noted | [11] |
| Cat | Tolerance | 40 times the recommended dose daily for 4 days | Minimal clinical signs | [11] |
| Dog | 14-day repeat dose | 500 mg/kg (90 times recommended dosage) | No significant adverse results | [11] |
No specific LD50 values for this compound were found in the reviewed literature, which is common for drugs with a very high safety margin where acute lethal toxicity is not observed even at very high doses. The available data from tolerance studies indicate a wide therapeutic index.
Conclusion
This compound's development represents a successful example of targeted drug discovery in veterinary medicine. Its narrow spectrum of activity, high efficacy against common cestodes, and excellent safety profile have made it a valuable tool for veterinarians. The key to its success lies in its pharmacokinetic properties, which allow it to remain largely within the gastrointestinal tract, maximizing its effect on intestinal parasites while minimizing systemic exposure to the host. While its precise molecular mechanism of action is still an area for further research, its similarity to praziquantel provides a solid framework for understanding its anthelmintic effects. Future research may focus on elucidating the specific molecular targets of this compound to better understand its potent cestocidal activity.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Epsiprantel's Impact on Tapeworm Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines. While its efficacy is well-documented, a detailed understanding of its molecular mechanism of action, particularly its effects on the parasite's mitochondrial function, is less elucidated. It is widely suggested that this compound shares a similar mechanism of action with praziquantel, a closely related pyrazinoisoquinoline derivative. This technical guide synthesizes the available research on the effects of praziquantel on cestode mitochondria as a proxy to understand the potential impact of this compound. The primary effects are believed to involve the disruption of calcium homeostasis, induction of oxidative stress, and subsequent mitochondrial dysfunction, leading to paralysis and death of the parasite. This document provides an in-depth look at the inferred mitochondrial effects, presents relevant quantitative data from related studies, details applicable experimental protocols, and visualizes the proposed signaling pathways.
Introduction
Tapeworm infections, caused by various species of cestodes, are a significant concern in veterinary and human medicine. This compound is a second-generation pyrazinoisoquinoline anthelmintic that is effective against common tapeworms such as Dipylidium caninum and Taenia species.[1] It is minimally absorbed from the host's gastrointestinal tract, allowing it to act directly on the parasite.[2] The proposed mechanism of action for this compound is analogous to that of praziquantel, which involves the disruption of calcium ion homeostasis within the parasite.[3] This disruption leads to rapid muscle contraction and paralysis, as well as damage to the tapeworm's tegument (outer covering).[3] Emerging evidence on praziquantel suggests that these effects are intricately linked to mitochondrial dysfunction. This guide will explore these mitochondrial effects, providing a technical framework for research and drug development professionals.
Inferred Mechanism of Action at the Mitochondrial Level
Based on studies of the closely related compound praziquantel, the effects of this compound on tapeworm mitochondria are likely multifaceted, culminating in the disruption of energy metabolism and the induction of apoptosis-like cell death. The key events in this proposed pathway include:
-
Disruption of Calcium Homeostasis: Praziquantel is known to affect voltage-gated calcium channels in the parasite's cell membranes, leading to a massive influx of Ca2+ into the cytoplasm.[4][5] This sudden increase in cytosolic calcium is then buffered by the mitochondria, which sequester the excess ions.
-
Mitochondrial Calcium Overload: The excessive uptake of calcium into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP).
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential.[6]
-
Induction of Oxidative Stress: The disruption of the electron transport chain, a consequence of mitochondrial damage, leads to the increased production of reactive oxygen species (ROS).[6] Studies on praziquantel have shown a decrease in the levels of antioxidants like glutathione, further exacerbating oxidative stress.[6]
-
Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a significant decrease in ATP production. This deprives the parasite of the energy required for essential functions, including muscle contraction and maintenance of ionic gradients.
-
Initiation of Apoptosis-like Cell Death: The combination of mitochondrial damage, oxidative stress, and ATP depletion can trigger programmed cell death pathways in the parasite's cells, characterized by DNA fragmentation and the activation of caspases.[6]
Quantitative Data on Praziquantel's Effects on Cestode Metabolism
Direct quantitative data on the effects of this compound on tapeworm mitochondrial function is not currently available in the published literature. However, studies on praziquantel provide valuable insights into the potential quantitative impact on parasite metabolism.
| Parameter | Cestode Species | Praziquantel Concentration | Observed Effect | Citation |
| Lactate Excretion | Taenia crassiceps | 0.03 and 0.06 µg/mL | Decreased excretion of lactate, suggesting a shift in energy metabolism. | [7] |
| Glucose Uptake | Hymenolepis diminuta | 0.1 µg/mL | 50% inhibition of glucose uptake under both aerobic and anaerobic conditions. | [8] |
| Lactate Release (anaerobic, +glucose) | Hymenolepis diminuta | 0.1 µg/mL | Doubling of the amount of lactate released. | [8] |
| Lactate Release (anaerobic, -glucose) | Hymenolepis diminuta | 0.01 µg/mL | Doubling of the amount of lactate released. | [8] |
| Oxygen Consumption | Hymenolepis diminuta | 10 µg/mL | No effect observed on oxygen consumption. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound on tapeworm mitochondrial function.
Isolation of Tapeworm Mitochondria
This protocol is adapted from general methods for isolating mitochondria from soft tissues and would require optimization for specific tapeworm species.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification
Procedure:
-
Collect fresh, live tapeworms and wash them thoroughly in a balanced salt solution to remove host debris.
-
Weigh the worms and place them in ice-cold isolation buffer (1:10 w/v).
-
Homogenize the tissue on ice with 10-15 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with fresh isolation buffer.
-
Repeat the centrifugation at 10,000 x g for 20 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Materials:
-
Fluorescent dye (e.g., Rhodamine 123, JC-1, or TMRM)
-
Isolated tapeworm mitochondria or whole tapeworm segments
-
Fluorometric plate reader or fluorescence microscope
-
Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K2HPO4, 1 mM MgCl2)
-
Substrates (e.g., succinate, pyruvate/malate)
-
Uncoupler (e.g., FCCP) as a positive control
Procedure:
-
Incubate isolated mitochondria or small tapeworm segments with the fluorescent dye in the assay buffer at an appropriate temperature for the parasite (typically 37°C).
-
After the loading period, wash the preparation to remove excess dye.
-
Measure the baseline fluorescence using a plate reader or microscope.
-
Add this compound at various concentrations and monitor the fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add an uncoupler like FCCP to induce complete depolarization and determine the minimum fluorescence value.
Measurement of ATP Synthesis
ATP levels can be quantified using a luciferin/luciferase-based bioluminescence assay.
Materials:
-
ATP bioluminescence assay kit (e.g., from Sigma-Aldrich or Promega)
-
Luminometer
-
Tapeworm tissue homogenates
-
Perchloric acid or other deproteinizing agent
-
Neutralization buffer (e.g., K2CO3)
Procedure:
-
Incubate tapeworm segments with or without this compound for a defined period.
-
Rapidly homogenize the tissue in a deproteinizing agent like perchloric acid to stop enzymatic activity and extract ATP.[9]
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Neutralize the supernatant with a suitable buffer.[9]
-
Add a small volume of the neutralized extract to the luciferase reaction mixture in a luminometer tube.
-
Measure the light output, which is directly proportional to the ATP concentration.
-
Quantify the ATP concentration by comparing the readings to a standard curve generated with known ATP concentrations.
Visualization of Proposed Pathways and Workflows
The following diagrams illustrate the inferred signaling pathways and a general experimental workflow for assessing the mitochondrial effects of this compound.
Caption: Inferred signaling pathway of this compound on tapeworm mitochondria.
Caption: General experimental workflow for assessing mitochondrial toxicity.
Conclusion
While direct experimental evidence for the effects of this compound on tapeworm mitochondrial function is sparse, the well-established similarity in the mechanism of action with praziquantel provides a strong basis for inferring its impact. The disruption of calcium homeostasis, leading to mitochondrial calcium overload, oxidative stress, and a collapse in ATP production, represents a plausible and compelling mechanism for the potent anthelmintic activity of this compound. Further research employing the experimental protocols outlined in this guide is necessary to definitively quantify these effects and to fully elucidate the molecular interactions between this compound and the tapeworm mitochondrion. Such studies will not only enhance our understanding of this important veterinary drug but also have the potential to inform the development of novel anthelmintics targeting parasite mitochondrial function.
References
- 1. protocols.io [protocols.io]
- 2. Hymenolepis diminuta: praziquantel removal of adult tapeworms is followed by apoptotic down-regulation of mucosal mastocytosis [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the influence of praziquantel nanosuspensions on the in vivo metabolism of Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Praziquantel induced oxidative stress and apoptosis-like cell death in Raillietina echinobothrida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taenia crassiceps: energetic and respiratory metabolism from cysticerci exposed to praziquantel and albendazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of praziquantel on Hymenolepis diminuta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ous-research.no [ous-research.no]
Methodological & Application
Standard Operating Procedure for In Vivo Efficacy Studies of Epsiprantel
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Application Notes
Epsiprantel is a potent anthelmintic agent specifically developed for the treatment of cestode (tapeworm) infections in veterinary medicine.[1] It is indicated for the removal of common tapeworms in cats (Dipylidium caninum and Taenia taeniaeformis) and dogs (Dipylidium caninum and Taenia pisiformis).[2] this compound is a derivative of isoquinoline and is administered orally in tablet form.[3][4]
One of the key pharmacokinetic features of this compound is its minimal absorption from the gastrointestinal tract following oral administration.[2][4][5] This ensures that the drug remains concentrated at the site of action—the intestinal lumen where the tapeworms reside.[4][5] The molecular mechanism of action is not fully elucidated but is believed to be similar to that of praziquantel.[3][6] It is thought to disrupt calcium ion homeostasis within the parasite, leading to spastic paralysis of the worm's musculature and damage to its tegument (outer layer).[6][7] This damage makes the parasite susceptible to digestion by the host's enzymes.[3] Consequently, intact tapeworm fragments may not be visible in the stool post-treatment.[4][8]
Efficacy studies have demonstrated high clearance rates for target cestode species with a single oral dose.[9][10] The drug has a wide margin of safety and is generally well-tolerated, with no significant adverse effects noted even at doses many times the recommended therapeutic level.[5][7][8] It is important to note that this compound is not effective against roundworms (nematodes) or flukes (trematodes).[3] Furthermore, to prevent reinfection with Dipylidium caninum, an effective flea control program should be implemented, as fleas serve as the intermediate host.[4][8]
Experimental Workflow and Methodologies
The following sections detail the standard operating procedures for conducting a controlled in vivo efficacy study of this compound. The general workflow is outlined in the diagram below.
Caption: General experimental workflow for an this compound in vivo efficacy study.
Objective
To determine the in vivo efficacy of a single oral dose of this compound against adult cestode infections in a controlled experimental setting using canine or feline models.
Materials and Reagents
-
This compound tablets (e.g., Cestex®) of appropriate strength (12.5 mg, 25 mg, etc.).[4]
-
Clinically healthy, age-appropriate dogs or cats.
-
Cestode infective stages (e.g., protoscoleces of Echinococcus spp., or infected intermediate hosts for Taenia spp.).
-
Standard laboratory animal housing and diet.
-
Equipment for oral dosing (e.g., pill gun).
-
Necropsy tools.
-
Sieves and collection containers for recovering worms from intestinal contents.
-
Microscope for parasite identification.
Animal Models and Acclimation
-
Species: Use purpose-bred, helminth-free dogs (e.g., Beagles) or cats.
-
Health: All animals must be clinically healthy and undergo a thorough veterinary examination before inclusion.
-
Acclimation: House animals individually in a controlled environment for a minimum of 7-14 days to acclimate to housing and diet before the start of the study.
Experimental Infection Protocol
-
Infection: Animals are experimentally infected with a target cestode species. For example, dogs can be orally infected with 20,000 to 50,000 protoscoleces of Echinococcus granulosus[6] or cats and dogs with protoscoleces of Echinococcus multilocularis.[12]
-
Maturation Period: Allow sufficient time for the infection to establish and for the parasites to mature into adults within the host's intestine. This period can range from 20 days for E. multilocularis to 41 days for E. granulosus.[6][12]
Study Design and Group Allocation
The study should be a randomized, controlled trial. Animals are randomly allocated into at least two groups.
Caption: Logical diagram of the controlled study design.
-
Group 1 (Control): Untreated animals that receive no substance or a placebo. This group establishes the baseline worm burden.[12][13]
-
Group 2 (Treatment): Animals that receive a single oral dose of this compound at the recommended therapeutic dosage.[12][13]
Dosing and Administration
-
Dosage Calculation: Weigh each animal immediately before treatment to calculate the precise dose.
-
Administration: Administer this compound tablets orally as a single dose.[4] Fasting is not necessary or recommended.[4][5]
-
Observation: Following administration, observe animals for any signs of adverse reactions. No side effects were observed during clinical field studies.[7][8]
Efficacy Assessment Protocol (Worm Count Reduction)
The primary endpoint for efficacy is the reduction in worm count, determined by post-mortem examination.[14][15]
-
Euthanasia and Necropsy: Approximately 4 days post-treatment, humanely euthanize all animals from both control and treatment groups.[6][12]
-
Intestinal Recovery: Immediately following euthanasia, ligate and remove the entire gastrointestinal tract.
-
Worm Collection: Open the intestines longitudinally and carefully wash the contents through a series of sieves (e.g., 100 μm mesh) to recover all remaining cestodes.
-
Enumeration: Count the total number of worms recovered from each animal.
Data Analysis
Calculate the percent efficacy using the following formula based on the geometric or arithmetic mean worm counts:
% Efficacy = [ (Mean worm count in Control Group - Mean worm count in Treatment Group) / Mean worm count in Control Group ] x 100
A reduction of >90% is typically required for an anthelmintic to claim efficacy.[14]
Quantitative Data Presentation
The following tables summarize efficacy data from various in vivo studies.
Table 1: Efficacy of this compound in Dogs
| Cestode Species | Dose (mg/kg) | Number of Dogs | % Efficacy (Worm Count Reduction) | Citation(s) |
| Taenia pisiformis | 1.0 | N/A | 100% | [9] |
| Taenia spp. | 2.75 | 15 | 92.9% | [10][13] |
| Dipylidium caninum | 2.75 | 15 | 44.8% | [10][13] |
| Taenia spp. | 5.5 | 16 | 100% | [10][13] |
| Dipylidium caninum | 5.5 | 16 | 99.8% | [10][13] |
| Taenia spp. | 8.25 | 10 | 94.6% | [10][13] |
| Dipylidium caninum | 8.25 | 10 | 100% | [10][13] |
| Echinococcus granulosus (41-day-old) | 2.5 | N/A | >99% | [10] |
| Echinococcus granulosus (28-day-old) | 5.0 | N/A | 99.9% | [16] |
| Echinococcus granulosus (7-day-old) | 10.0 | N/A | 99.8% | [16] |
| Echinococcus multilocularis | 5.1 - 5.4 | 8 | 99.6% - 99.9% | [12] |
Table 2: Efficacy of this compound in Cats
| Cestode Species | Dose (mg/kg) | Number of Cats | % Efficacy (Worm Count Reduction) | Citation(s) |
| Dipylidium caninum | 2.5 | N/A | 100% | [9] |
| Taenia taeniaeformis | 5.0 | N/A | 100% | [9] |
| Echinococcus multilocularis | 2.7 | 5 | 100% | [12] |
| Echinococcus multilocularis | 5.5 | 5 | 100% | [12] |
Proposed Mechanism of Action
This compound acts directly on the tapeworm within the gastrointestinal tract.[4][5] Its mode of action is presumed to involve the disruption of calcium (Ca²⁺) homeostasis in the parasite's cells, which leads to two primary effects: rapid, sustained muscle contraction (spastic paralysis) and vacuolization and damage to the worm's tegument.[6][7] This paralysis causes the worm to detach from the intestinal wall, while the tegumental damage renders it vulnerable to the host's digestive processes.[3][7]
Caption: Proposed mechanism of action for this compound on cestodes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 3. parasitipedia.net [parasitipedia.net]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Cestex 12.5 mg (50 Tablets) | Free Shipping | EntirelyPets Rx [entirelypetspharmacy.com]
- 8. zoetisus.com [zoetisus.com]
- 9. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zoetis [www2.zoetis.ca]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
- 15. woah.org [woah.org]
- 16. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Assays for Epsiprantel Derivatives
References
- 1. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 2. zoetisus.com [zoetisus.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. parasitipedia.net [parasitipedia.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Frizzled - Wikipedia [en.wikipedia.org]
- 12. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Epsiprantel in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a potent anthelmintic agent belonging to the isoquinoline class of compounds, widely used in veterinary medicine for the treatment of cestode (tapeworm) infections in dogs and cats.[1] Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and ensures therapeutic efficacy. After oral administration, there is very limited absorption of this compound into the bloodstream.[2] It appears to be poorly metabolized, with no detectable metabolites in canine urine.[2] Consequently, this compound remains in the gut for a longer duration compared to other taenicides like praziquantel, enhancing its efficacy against intestinal tapeworms.[2]
Accurate quantification of this compound in biological matrices such as plasma and tissue is fundamental for these pharmacokinetic evaluations. Due to its minimal absorption, plasma concentrations of this compound can be exceedingly low, often falling below the detection limits of less sensitive analytical methods.[3] Therefore, highly sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are required for reliable quantification.
This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in plasma and tissue samples. The methodologies described herein are based on established principles of bioanalytical method validation and draw from techniques used for similar compounds, providing a robust framework for researchers in drug development and veterinary pharmacology.
Analytical Methodologies
The quantification of this compound in biological matrices necessitates a highly sensitive and selective analytical method. Given the low systemic absorption of the drug, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the recommended approach. The following sections detail a proposed HPLC-UV method adapted from pharmaceutical analysis for initial screening and a more sensitive, targeted LC-MS/MS protocol for pharmacokinetic studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS/MS is superior for bioanalytical quantification due to its sensitivity and specificity, an HPLC-UV method can be a valuable tool for the analysis of pharmaceutical formulations and potentially for in vitro studies with higher concentrations. An adapted HPLC method for the determination of this compound is presented below.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound in animal plasma using liquid-liquid extraction followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Praziquantel (as an internal standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Blank animal plasma (e.g., dog, cat)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 20 µL of internal standard working solution (Praziquantel in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | UPLC/HPLC system capable of binary gradient |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined experimentallyPraziquantel (IS): To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Protocol 2: Quantification of this compound in Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from tissue homogenates.
1. Materials and Reagents
-
All materials from Protocol 1
-
Homogenizer
-
Phosphate buffered saline (PBS), pH 7.4
2. Tissue Homogenization
-
Accurately weigh approximately 100 mg of tissue.
-
Add 3 volumes of cold PBS (300 µL).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
3. Sample Preparation: Protein Precipitation (PPT)
-
To a 100 µL aliquot of tissue homogenate, add 20 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
4. Chromatographic and Mass Spectrometric Conditions
-
The same LC-MS/MS conditions as in Protocol 1 can be used.
Data Presentation
The following tables present example data that would be expected from a validated bioanalytical method for this compound.
Table 1: Example Calibration Curve Parameters for this compound in Plasma
| Analyte | Matrix | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | Dog Plasma | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |
Table 2: Example Accuracy and Precision Data for this compound in Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | < 15 | < 15 |
| Low | 0.3 | 0.29 | 96.7 | < 10 | < 10 |
| Medium | 10 | 10.2 | 102.0 | < 8 | < 9 |
| High | 80 | 78.9 | 98.6 | < 7 | < 8 |
Table 3: Example Recovery and Matrix Effect Data for this compound
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.5 | 95.2 |
| High | 80 | 91.2 | 98.1 |
Table 4: Example Stability Data for this compound in Dog Plasma (at 1 and 50 ng/mL)
| Stability Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temp) | 4 hours | 98.5 |
| Freeze-thaw | 3 cycles | 97.2 |
| Long-term (-80°C) | 30 days | 99.1 |
Visualizations
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the quantitative analysis of this compound in plasma and tissue samples. The use of a sensitive and specific LC-MS/MS method is essential for accurately characterizing the pharmacokinetics of this poorly absorbed anthelmintic. Adherence to rigorous validation guidelines ensures the reliability and reproducibility of the data generated, which is critical for regulatory submissions and for advancing our understanding of the clinical pharmacology of this compound in target animal species. The provided workflows and example data serve as a practical guide for researchers and scientists in the field of veterinary drug development.
References
Protocol for Assessing Epsiprantel Efficacy Against Larval Stage Cestodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a broad-spectrum anthelmintic agent effective against various adult cestodes in veterinary medicine.[1] Its efficacy against larval stages, which can cause significant pathology in intermediate hosts, is an area of active research. This document provides detailed application notes and protocols for assessing the efficacy of this compound against larval stage cestodes, including in vitro and in vivo methodologies. The mechanism of action for this compound is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis, which leads to muscular paralysis and tegumental damage of the parasite.[2][3][4]
Data Presentation
In Vitro Efficacy of this compound against Echinococcus granulosus Protoscoleces
| Concentration (µg/mL) | Exposure Time | Efficacy Metric | Result | Reference |
| 10 | 15 days (single dose) | % Mortality | 70% | [2] |
| 10 | 15 days (repeated doses) | % Mortality | 95% | [2] |
| 10 | Not Specified | Observation | Tegumental damage and death | [2] |
In Vivo Efficacy of this compound against Adult Cestodes (for reference)
| Host | Cestode Species | Dosage (mg/kg) | Efficacy | Reference |
| Dog | Taenia sp. | 5.5 | 100% | [5] |
| Dog | Dipylidium caninum | 5.5 | 99.8% | [5] |
| Dog | Echinococcus multilocularis | 5.1 - 5.4 | 99.6% - 99.9% reduction | [6] |
| Cat | Echinococcus multilocularis | 2.7 - 5.5 | 100% | [6] |
Experimental Protocols
In Vitro Susceptibility of Echinococcus granulosus Protoscoleces
This protocol is adapted from established methods for testing the viability of Echinococcus protoscoleces.
Objective: To determine the direct effect of this compound on the viability of Echinococcus granulosus protoscoleces.
Materials:
-
Echinococcus granulosus protoscoleces (aseptically collected from hydatid cysts)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well culture plates
-
Inverted microscope
-
Trypan blue solution (0.4%)
-
Centrifuge
-
Sterile pipettes and tubes
Procedure:
-
Protoscolex Preparation:
-
Aseptically aspirate hydatid fluid containing protoscoleces from infected organs.
-
Wash the protoscoleces three times with sterile phosphate-buffered saline (PBS) by centrifugation at 500 x g for 5 minutes.
-
Resuspend the protoscoleces in culture medium.
-
Determine the initial viability of the protoscoleces using the trypan blue exclusion test (viable protoscoleces will remain unstained). A viability of >95% is recommended for the assay.
-
-
Drug Exposure:
-
Seed approximately 2,000 viable protoscoleces per well in a 24-well plate containing 1 mL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Add the this compound dilutions to the respective wells. Include a solvent control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 24, 48, 72 hours, and up to 15 days), assess the viability of the protoscoleces.
-
Motility Assessment: Observe the flame cell activity and muscular contractions of the protoscoleces under an inverted microscope. Score motility on a scale (e.g., 0 = no movement, 1 = minimal movement, 2 = moderate movement, 3 = active movement).
-
Viability Staining: Gently collect the protoscoleces from each well, centrifuge, and resuspend in a small volume of PBS. Add an equal volume of 0.4% trypan blue solution and incubate for 5 minutes. Count the number of stained (non-viable) and unstained (viable) protoscoleces under a microscope to calculate the percentage of mortality.
-
Morphological Changes: Observe for any morphological alterations such as tegumental damage, blebbing, or disintegration.
-
Data Analysis: Calculate the percentage of mortality at each concentration and time point. If a dose-response is observed, the IC50 (inhibitory concentration 50%) value can be determined using appropriate statistical software.
In Vitro Susceptibility of Mesocestoides corti Tetrathyridia
This protocol is based on established methods for the in vitro cultivation of Mesocestoides corti.[7][8][9]
Objective: To evaluate the effect of this compound on the motility and viability of Mesocestoides corti tetrathyridia.
Materials:
-
Mesocestoides corti tetrathyridia (aseptically collected from the peritoneal cavity of infected mice)
-
CMRL-1066 medium or RPMI-1640 supplemented with 10-20% FBS and antibiotics
-
This compound stock solution
-
24-well culture plates
-
Inverted microscope
-
Fluorescent viability stains (e.g., fluorescein diacetate/propidium iodide)
-
Sterile culture equipment
Procedure:
-
Tetrathyridia Collection and Culture:
-
Aseptically harvest tetrathyridia from the peritoneal cavity of experimentally infected mice.
-
Wash the larvae several times in sterile PBS containing antibiotics.
-
Establish in vitro cultures by placing a defined number of tetrathyridia (e.g., 20-30) in each well of a 24-well plate with 1-2 mL of culture medium.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
-
Drug Exposure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the drug dilutions to the wells containing the tetrathyridia. Include solvent and negative controls.
-
-
Efficacy Assessment:
-
Motility Assessment: At various time points, observe and score the motility of the tetrathyridia. Note any signs of paralysis or reduced movement.
-
Viability Assay: Use a dual fluorescent staining method. Add fluorescein diacetate (FDA) and propidium iodide (PI) to the wells. Live tetrathyridia will fluoresce green (FDA is cleaved by esterases in live cells), while dead ones will fluoresce red (PI intercalates with the DNA of membrane-compromised cells).
-
Morphological Examination: Document any structural changes, such as contraction, tegumental damage, or disintegration, using an inverted microscope.
-
In Vivo Efficacy in a Murine Model of Larval Cestodiasis (Taenia crassiceps)
This protocol utilizes the well-established Taenia crassiceps murine model.
Objective: To determine the efficacy of this compound in reducing the larval burden of Taenia crassiceps in mice.
Materials:
-
Taenia crassiceps cysticerci
-
Laboratory mice (e.g., BALB/c strain)
-
This compound formulation for oral administration
-
Oral gavage needles
-
Sterile saline
-
Dissection tools
Procedure:
-
Experimental Infection:
-
Harvest Taenia crassiceps cysticerci from the peritoneal cavity of a donor mouse.
-
Infect experimental mice by intraperitoneal injection of a standardized number of viable cysticerci (e.g., 10-20).
-
Allow the infection to establish for a period of 4-6 weeks.
-
-
Treatment:
-
Divide the infected mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various dosages. The control group should receive the vehicle only.
-
Treatment can be a single dose or multiple doses over a set period.
-
-
Efficacy Evaluation:
-
At the end of the treatment period (e.g., 1-2 weeks post-treatment), euthanize the mice.
-
Carefully open the peritoneal cavity and collect all cysticerci.
-
Count the total number of cysticerci in each mouse.
-
The viability of the recovered cysticerci can be assessed by their motility and morphology, or by their ability to evaginate in vitro.
-
-
Data Analysis:
-
Calculate the mean number of cysticerci in the treated and control groups.
-
Determine the percentage reduction in the parasite burden in the treated group compared to the control group.
-
Mandatory Visualizations
Caption: Workflow for in vitro assessment of this compound efficacy.
Caption: Proposed signaling pathway for this compound's mode of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. In vitro culture of tetrathyridia of Mesocestoides corti using a gel based diphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cestocidal Activity of Thymol on Mesocestoides corti Tetrathyridia and Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Culture of Cestodes for Epsiprantel Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro culture of cestodes to assess the efficacy of the anthelmintic drug Epsiprantel. The protocols are designed to be reproducible and adaptable for various research and drug development settings.
Introduction
This compound is a broad-spectrum anthelmintic effective against common tapeworms (cestodes) in veterinary medicine, including species of Taenia, Dipylidium, and Echinococcus.[1][2] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite. This leads to spastic muscle paralysis and damage to the worm's outer layer, the tegument, ultimately resulting in the expulsion of the parasite from the host.[3][4] In vitro culture systems are invaluable tools for studying the efficacy and mechanism of action of anthelmintic drugs like this compound in a controlled environment, reducing the reliance on animal models.[5]
Data Presentation
Table 1: Summary of In Vitro this compound Efficacy Data against Echinococcus granulosus
| Cestode Stage | This compound Concentration (µg/mL) | Treatment Duration (days) | Observed Effect | Reference |
| Protoscoleces | 10 | 15 | 70% mortality (single dose), 95% mortality (repeated doses) | [6] |
| Juvenile Worms | 10 | 15 | 100% mortality | [6] |
| Adult Worms | 10 | 15 | 100% mortality | [6] |
Experimental Protocols
Protocol 1: In Vitro Culture of Taenia pisiformis Cysticerci
This protocol is adapted from a method for cultivating Taenia pisiformis from the cysticercus to the adult stage in a diphasic medium.[7]
Materials:
-
Taenia pisiformis cysticerci
-
Bovine serum
-
CMRL 1066 medium
-
Fetal calf serum (FCS)
-
Yeast extract
-
Glucose
-
Potassium chloride (KCl)
-
Gas mixture (10% O₂, 5% CO₂, 85% N₂)
-
Sterile culture tubes
-
Incubator (37°C)
Procedure:
-
Preparation of the Solid Phase:
-
Dispense bovine serum into sterile culture tubes.
-
Coagulate the serum by heating to form a solid slant.
-
-
Preparation of the Liquid Phase:
-
Supplement CMRL 1066 medium with the following (final concentrations to be optimized based on specific laboratory conditions):
-
Fetal calf serum (e.g., 10-20%)
-
Yeast extract (e.g., 0.5%)
-
Glucose (e.g., 1 g/L)
-
KCl (e.g., 0.4 g/L)
-
-
Sterilize the complete liquid medium by filtration (0.22 µm filter).
-
-
Initiation of Culture:
-
Aseptically collect Taenia pisiformis cysticerci from an intermediate host.
-
Wash the cysticerci several times with a sterile balanced salt solution (e.g., PBS) containing antibiotics (e.g., penicillin-streptomycin).
-
Aseptically transfer one cysticercus into each culture tube containing the solid and liquid phases.
-
-
Incubation:
-
Gas the culture tubes with the gas mixture (10% O₂, 5% CO₂, 85% N₂) for 1-2 minutes.
-
Seal the tubes and incubate at 37°C.
-
Change the liquid medium every 48-72 hours.
-
-
This compound Testing:
-
After an initial adaptation period (e.g., 24-48 hours), replace the culture medium with a medium containing the desired concentrations of this compound (dissolved in a suitable solvent like DMSO, with appropriate solvent controls).
-
Incubate for the desired duration, observing the parasites for motility and morphological changes.
-
Protocol 2: Short-Term In Vitro Maintenance and this compound Testing of Dipylidium caninum
This protocol is based on methodologies used for the short-term in vitro testing of adult cestodes.[8][9]
Materials:
-
Adult Dipylidium caninum worms
-
Phosphate-buffered saline (PBS) or other suitable balanced salt solution
-
Petri dishes
-
Incubator (37°C)
-
This compound
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Parasite Collection:
-
Collect adult Dipylidium caninum from the small intestine of a definitive host immediately after euthanasia.
-
Gently wash the worms in pre-warmed (37°C) PBS to remove any intestinal debris.
-
-
In Vitro Maintenance:
-
Place individual or small groups of worms in Petri dishes containing pre-warmed PBS or a simple culture medium.
-
Maintain the parasites at 37°C in an incubator.
-
-
This compound Exposure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Add the desired final concentrations of this compound to the Petri dishes containing the worms.
-
Include a solvent control group (medium with the same concentration of solvent used to dissolve this compound).
-
Include a negative control group (medium only).
-
-
Assessment of Efficacy:
-
Observe the worms at regular intervals (e.g., every hour for the first 6-8 hours, then at 12 and 24 hours) for motility and any morphological changes to the scolex and strobila.
-
Assess viability using the methods described in Protocol 3 and 4.
-
Protocol 3: Motility Assay for Cestodes
Materials:
-
Cultured cestodes (from Protocol 1 or 2)
-
Microscope (dissecting or inverted)
-
Petri dishes or multi-well plates
Procedure:
-
Observe the spontaneous movement of the cestodes in the culture medium using a microscope at low magnification.
-
Score the motility based on a predefined scale. A common scoring system is as follows:
-
5: Normal, active movement.
-
4: Slight reduction in movement.
-
3: Slow, sluggish movement.
-
2: Minimal movement, often only upon gentle prodding.
-
1: Only flickering movement in isolated parts of the worm.
-
0: No movement, complete paralysis.
-
-
Record the motility scores at different time points after this compound exposure. A significant reduction in motility compared to the control group indicates an effect of the drug.[8]
Protocol 4: MTT Viability Assay for Cestodes
The MTT assay measures the metabolic activity of viable cells.[10][11]
Materials:
-
Cultured cestodes or protoscoleces
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Serum-free culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Following exposure to this compound for the desired time, wash the cestodes/protoscoleces in PBS.
-
Transfer individual small worms or a defined number of protoscoleces to the wells of a 96-well plate containing serum-free medium.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
A decrease in absorbance in the this compound-treated groups compared to the control group indicates a reduction in cell viability.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on cestode cells.
Experimental Workflow
Caption: Workflow for in vitro testing of this compound against cestodes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 3. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. johnmischler.com [johnmischler.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. The in vitro cultivation of Taenia pisiformis to sexually mature adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
Quantitative Analysis of Epsiprantel using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a generalized protocol for the quantitative analysis of Epsiprantel in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of a complete, validated LC-MS method for this compound in the public domain, this protocol is based on established methods for structurally similar compounds and general principles of veterinary drug analysis. The mass spectrometry parameters provided are proposed and require experimental optimization and validation.
Introduction
This compound is a broad-spectrum anthelmintic agent effective against common tapeworms in dogs and cats. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. LC-MS offers the high sensitivity and selectivity required for the determination of drug concentrations in complex biological fluids. This application note outlines a proposed method for the extraction and quantification of this compound, which can serve as a starting point for method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples, such as Praziquantel-d11)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymer-based sorbent)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the biological sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions (Requires Experimental Verification)
Based on the structure of this compound (Molecular Weight: 326.4 g/mol ), the protonated molecule [M+H]⁺ with m/z 327.2 would be selected as the precursor ion. Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. A plausible fragmentation would involve the cleavage of the cyclohexylcarbonyl group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 327.2 | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Data Presentation
The following table presents an example of the type of quantitative data that would be generated during the validation of this method. Note: This data is illustrative and does not represent actual experimental results.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day (%RSD) | < 15% |
| Inter-day (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 85 - 115% |
| Limits of Detection and Quantification | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | |
| Extraction Recovery (%) | > 80% |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Overall workflow for the LC-MS analysis of this compound.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Animal Models for Studying Epsiprantel Pharmacodynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a broad-spectrum anthelmintic agent highly effective against cestode (tapeworm) infections in veterinary medicine.[1] Understanding its pharmacodynamics—the biochemical and physiological effects of the drug on the parasite—is crucial for optimizing dosage regimens and ensuring clinical efficacy. This document provides detailed application notes and protocols for utilizing animal models to study the pharmacodynamics of this compound, with a focus on efficacy against various tapeworm species. The primary animal models discussed are canines (dogs) and felines (cats), which represent the target species for this therapeutic agent.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is believed to be similar to that of praziquantel.[2] It is thought to disrupt calcium ion homeostasis within the parasite. This disruption leads to rapid and sustained muscular contraction (tetanic paralysis) and vacuolization of the tegument (the outer covering of the tapeworm).[2] This damage to the tegument exposes the parasite to the host's immune system and digestive enzymes, ultimately leading to its expulsion. Minimal absorption of this compound occurs in dogs and cats after oral administration, with the majority of the drug being eliminated in the feces.[2]
Caption: Proposed mechanism of action of this compound on cestodes.
Animal Models and Experimental Design
The most relevant animal models for studying the pharmacodynamics of this compound are dogs and cats with either naturally acquired or experimentally induced cestode infections. These models allow for the evaluation of drug efficacy in a setting that closely mimics clinical use.
Key Considerations for Study Design:
-
Animal Selection: Healthy, helminth-free animals of a specified age and weight should be used for experimentally induced infections. For studies on naturally acquired infections, animals with confirmed cestode infections are selected. Puppies and kittens under 7 weeks of age are generally excluded.[2]
-
Infection Method (Experimental): Animals are infected orally with viable cestode protoscoleces or eggs. The infectious dose and the time to patent infection will vary depending on the parasite species.
-
Treatment Administration: this compound is typically administered orally in tablet form.[3][4] Fasting before treatment is not necessary.[2]
-
Control Group: An untreated control group is essential to determine the natural course of the infection and accurately calculate the efficacy of the treatment.
-
Efficacy Endpoint: The primary endpoint for efficacy is the reduction in worm burden in treated animals compared to the untreated controls. This is typically determined by post-mortem examination of the gastrointestinal tract.
Caption: Workflow for evaluating this compound efficacy in animal models.
Quantitative Data on this compound Efficacy
The following tables summarize the efficacy of this compound against various cestode species in dogs and cats from several studies.
Table 1: Efficacy of this compound in Dogs
| Cestode Species | Infection Type | Dose (mg/kg) | Efficacy (%) | Reference |
| Echinococcus multilocularis | Experimental | 5.1 - 5.4 | 99.6 - 99.9 | [5] |
| Taenia pisiformis | Experimental | 1.0 | 100 | [6] |
| Taenia spp. | Natural | 2.75 | 92.9 | [3] |
| Taenia spp. | Natural | 5.5 | 100 | [3] |
| Taenia spp. | Natural | 8.25 | 94.6 | [3] |
| Dipylidium caninum | Natural | 2.75 | 44.8 | [3] |
| Dipylidium caninum | Natural | 5.5 | 99.8 - 100 | [3] |
| Dipylidium caninum | Natural | 8.25 | 100 | [3] |
| Echinococcus granulosus | Experimental (28-day-old) | 2.5 | >96 | [7] |
| Echinococcus granulosus | Experimental (28-day-old) | 5.0 | >99.9 | [7] |
| Echinococcus granulosus | Experimental (28-day-old) | 7.5 | >99.99 | [7] |
| Echinococcus granulosus | Experimental (7-day-old) | 5.0 | >94 | [7] |
| Echinococcus granulosus | Experimental (7-day-old) | 7.5 | >90 | [7] |
| Echinococcus granulosus | Experimental (7-day-old) | 10.0 | >99.8 | [7] |
Table 2: Efficacy of this compound in Cats
| Cestode Species | Infection Type | Dose (mg/kg) | Efficacy (%) | Reference |
| Echinococcus multilocularis | Experimental | 2.7 - 2.8 | 100 | [5] |
| Echinococcus multilocularis | Experimental | 5.5 | 100 | [5] |
| Dipylidium caninum | Natural | 2.5 | 100 | [6] |
| Taenia taeniaeformis | Natural | 5.0 | 100 | [6] |
| Taenia taeniaeformis | Natural | 7.5 | A single worm was found in one cat | [6] |
Experimental Protocols
Protocol 1: Efficacy of this compound against Echinococcus multilocularis in Dogs (Experimental Infection)
Objective: To determine the efficacy of a single oral dose of this compound against experimentally induced Echinococcus multilocularis infection in dogs.
Materials:
-
Healthy, helminth-free dogs (e.g., Beagles)
-
Echinococcus multilocularis protoscoleces
-
This compound tablets
-
Standard laboratory equipment for oral dosing and necropsy
Procedure:
-
Animal Acclimatization: Acclimate dogs to the housing conditions for at least one week prior to the start of the study.
-
Infection: Each dog is orally infected with a predetermined number of viable E. multilocularis protoscoleces.
-
Pre-patent Period: The animals are monitored for a period of approximately 20 days to allow the infection to establish.[5]
-
Randomization: Dogs are randomly assigned to a treatment group or an untreated control group.
-
Treatment: On day 20 post-infection, dogs in the treatment group are administered a single oral dose of this compound (e.g., 5.5 mg/kg body weight).[5] The control group receives no treatment.
-
Necropsy: Approximately 4 days after treatment (day 24 post-infection), all dogs are humanely euthanized.[5]
-
Worm Recovery and Counting: The entire small intestine is removed and opened longitudinally. The intestinal contents are washed, and the intestinal wall is scraped to recover all worms. The number of E. multilocularis specimens is counted for each dog.
-
Efficacy Calculation: The percentage efficacy is calculated using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Protocol 2: Dose Titration and Confirmation of this compound against Naturally Acquired Taenia spp. and Dipylidium caninum in Dogs
Objective: To determine the effective dose of this compound against naturally acquired Taenia spp. and Dipylidium caninum infections in dogs.
Materials:
-
Dogs with naturally acquired infections of Taenia spp. and/or Dipylidium caninum (confirmed by fecal examination)
-
This compound tablets in various dosages
-
Standard laboratory equipment for oral dosing, fecal examination, and necropsy
Procedure:
-
Animal Selection and Allocation: Dogs with confirmed infections are randomly assigned to different treatment groups (e.g., 2.75 mg/kg, 5.5 mg/kg, 8.25 mg/kg) and a non-medicated control group.[3]
-
Treatment: Each dog in the treatment groups receives a single oral dose of this compound according to its assigned dosage.
-
Fecal Examination: Feces are collected and examined for passed cestodes.
-
Necropsy: At a predetermined time point after treatment, all dogs are humanely euthanized.
-
Worm Recovery and Counting: The gastrointestinal tract is examined for any remaining cestodes. The species and number of worms are recorded for each dog.
-
Efficacy Calculation: Efficacy for each parasite species at each dose level is calculated as described in Protocol 1.
Protocol 3: Efficacy of this compound against Echinococcus multilocularis in Cats (Experimental Infection)
Objective: To evaluate the efficacy of single oral doses of this compound against experimentally induced Echinococcus multilocularis infection in cats.
Materials:
-
Healthy, helminth-free cats
-
Echinococcus multilocularis protoscoleces
-
This compound tablets
-
Standard laboratory equipment for oral dosing and necropsy
Procedure:
-
Animal Acclimatization and Infection: Similar to the protocol for dogs, cats are acclimated and then orally infected with E. multilocularis protoscoleces.
-
Pre-patent Period and Randomization: After a 20-day pre-patent period, cats are randomized into treatment groups (e.g., 2.75 mg/kg and 5.5 mg/kg) and an untreated control group.[5]
-
Treatment: On day 20 post-infection, cats in the treatment groups are administered a single oral dose of this compound.
-
Necropsy and Worm Recovery: Necropsy is performed at a set time after treatment to recover and count the worm burdens from the small intestine.
-
Efficacy Calculation: The percentage efficacy is calculated by comparing the mean worm counts of the treated groups to the control group.
Conclusion
Dogs and cats are the definitive animal models for studying the pharmacodynamics of this compound, primarily through efficacy studies against a range of clinically relevant cestode species. The protocols outlined, based on published research, provide a framework for conducting robust in vivo studies. The quantitative data consistently demonstrates the high efficacy of this compound at recommended dosages against common tapeworms, supporting its use in veterinary practice. Further research could focus on elucidating the molecular details of its mechanism of action and investigating the potential for resistance, although resistance in cestodes to this compound has not been widely reported.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Epsiprantel's Low Aqueous Solubility in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Epsiprantel in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why does my this compound solution precipitate when added to aqueous assay media?
Precipitation of this compound upon addition to aqueous media is a common issue stemming from its low aqueous solubility. This is often observed when a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to crash out of solution.[3]
Q3: What are the common methods to improve the solubility of this compound for in vitro experiments?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can increase solubility. However, the concentration of the organic solvent must be carefully optimized to avoid cellular toxicity in cell-based assays.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[5][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.[7][8]
Q4: What is the mechanism of action of this compound?
The mechanism of action of this compound is believed to be similar to that of Praziquantel. It is thought to disrupt the regulation of calcium ion homeostasis in the parasite. This leads to tetanic muscle contraction and paralysis of the tapeworm, as well as vacuolization of the tegument (the outer covering of the worm).[9]
Troubleshooting Guides
Issue 1: this compound Precipitation in 96-Well Plate Assays
Symptoms:
-
Visible precipitate in the wells after adding the this compound solution.
-
Inconsistent or non-reproducible assay results.
-
Cloudiness or turbidity in the assay medium.
Possible Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
High final concentration of the organic solvent (e.g., DMSO) in the well.
-
Interaction of this compound with components of the cell culture medium.
Solutions:
| Solution | Detailed Steps |
| Optimize Stock Solution and Dilution | 1. Prepare a higher concentration stock solution in 100% DMSO. 2. Perform serial dilutions of the stock in 100% DMSO. 3. Add a small, consistent volume of the diluted DMSO stock to the aqueous assay medium (e.g., 1 µL into 100 µL) to keep the final DMSO concentration low (ideally ≤ 0.5%).[10] |
| Use a Pre-warmed, Buffered Medium | 1. Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the this compound solution. 2. Ensure the medium is adequately buffered to maintain a stable pH. |
| Incorporate Solubilizing Excipients | 1. Prepare this compound formulations using techniques like cyclodextrin complexation or as a solid dispersion. 2. Dissolve the formulated this compound directly in the aqueous assay medium. |
| Kinetic Solubility Assessment | Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be dissolved in the specific assay medium without precipitation over the duration of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 326.44 g/mol | [11] |
| Aqueous Solubility | Sparingly soluble | [1][2] |
| Chemical Formula | C₂₀H₂₆N₂O₂ | [11] |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Sparingly soluble | Requires solubilization for most aqueous assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[12] |
| Ethanol | Soluble | Can be used as a co-solvent.[12] |
| Methanol | Soluble | Less commonly used for biological assays due to toxicity. |
Table 3: Potential Improvement in Aqueous Solubility with Different Formulation Strategies (Hypothetical)
| Formulation Strategy | Expected Fold Increase in Solubility | Key Considerations |
| Solid Dispersion | 5 to 50-fold | Choice of polymer and drug-to-polymer ratio are critical. |
| Cyclodextrin Complexation | 10 to 100-fold | Type of cyclodextrin and stoichiometry of the complex are important. |
| Nanosuspension | 2 to 20-fold | Particle size and stabilizer selection are key parameters. |
Note: The fold increase is a hypothetical range based on typical results for poorly soluble drugs and would need to be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring until a clear solution is obtained.
-
Addition of this compound: Slowly add the calculated amount of this compound to the HP-β-CD solution while continuously stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: Characterize the complex for solubility enhancement, complex formation (e.g., using DSC, FTIR, or NMR), and dissolution rate.
Protocol 2: In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)
Objective: To assess the in vitro efficacy of a solubilized this compound formulation against adult cestodes.
Materials:
-
Adult cestodes (e.g., Hymenolepis diminuta)
-
Phosphate-buffered saline (PBS) or other suitable culture medium
-
Solubilized this compound formulation (from Protocol 1 or other methods)
-
Praziquantel (as a positive control)
-
Vehicle control (the formulation without this compound)
-
Petri dishes or 24-well plates
-
Incubator (37°C)
-
Microscope
Methodology:
-
Worm Preparation: Collect adult worms from an infected host and wash them several times in pre-warmed PBS (37°C) to remove any host debris.[13]
-
Assay Setup: Place one or more adult worms in each well of a 24-well plate or in a small petri dish containing pre-warmed culture medium.
-
Drug Addition: Add different concentrations of the solubilized this compound formulation to the wells. Include a positive control (Praziquantel) and a vehicle control.
-
Incubation: Incubate the plates at 37°C.
-
Motility Assessment: At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours), observe the motility of the worms under a microscope. Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).
-
Data Analysis: Determine the concentration of this compound that causes paralysis or death of the worms and compare it to the positive control.
Mandatory Visualizations
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. zoetisus.com [zoetisus.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Epsiprantel efficacy trial results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epsiprantel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The precise molecular mechanism of action of this compound is not fully elucidated. However, it is believed to be similar to that of praziquantel.[1] This proposed mechanism involves the disruption of calcium ion regulation in the parasite, leading to tetanic muscle contraction and paralysis.[2] Subsequently, the parasite's tegument (outer covering) undergoes vacuolization, making it susceptible to digestion by the host's gastrointestinal fluids.[1][2] this compound acts directly on the tapeworm within the gastrointestinal tract.[3][4]
Q2: What is the pharmacokinetic profile of this compound in dogs and cats?
A2: this compound exhibits minimal oral absorption in both dogs and cats.[2][3] This limited systemic absorption means the drug remains concentrated at its site of action in the gastrointestinal tract.[3][4] Consequently, plasma concentrations are often below the level of detection.[2] There is no evidence to suggest that this compound is metabolized, and it is primarily eliminated in the feces.[2]
Q3: Against which parasites is this compound effective?
A3: this compound is a narrow-spectrum anthelmintic with high efficacy against common tapeworms (cestodes) in dogs and cats.[1] Approved indications include the treatment of Dipylidium caninum and Taenia pisiformis in dogs, and Dipylidium caninum and Taenia taeniaeformis in cats.[3][5][6][7] Studies have also demonstrated its effectiveness against Echinococcus granulosus and Echinococcus multilocularis.[2][8] It is not effective against roundworms (nematodes) or flukes (trematodes).[1]
Q4: Are there any known contraindications or side effects?
A4: There are no known contraindications for the use of this compound.[3][6] It is not recommended for use in puppies or kittens less than 7 weeks of age.[3][6] The safety of this compound in pregnant or breeding animals has not been determined.[3][6] Side effects are not reported at recommended doses.[2] Even at high doses (e.g., 40 times the recommended dose in cats), only minimal and transient clinical signs like trembling and vomiting have been observed.[2][6]
Troubleshooting Guide for Efficacy Trial Variability
Variability in this compound efficacy trials can arise from several factors. This guide provides a structured approach to troubleshooting unexpected results.
Q1: I am observing lower than expected efficacy in my trial. What are the potential causes?
A1: Several factors can contribute to reduced efficacy. Consider the following possibilities:
-
Dosage and Administration: Was the correct dose administered based on the animal's body weight? Was the entire dose consumed? Underdosing is a significant factor in reduced anthelmintic efficacy.[9]
-
Parasite Species and Life Stage: Efficacy can vary between different cestode species.[10][11] Additionally, this compound has been shown to be more effective against adult worms compared to immature stages.[2][8]
-
Host Factors: The physiological state of the host animal can influence drug efficacy.[12][13] Factors such as gastrointestinal health, concurrent diseases (e.g., liver conditions), and individual metabolic differences can play a role.[13][14][15]
-
Drug Formulation and Quality: Ensure the this compound formulation is stable and has been stored correctly. The solubility of the drug can impact its effectiveness.[14][15]
-
Reinfection: this compound has minimal residual effect, meaning it does not protect against reinfection.[1] If the trial environment allows for re-exposure to the intermediate host (e.g., fleas for D. caninum), rapid reinfection can be mistaken for treatment failure.[6]
-
Emergence of Resistance: Although historically rare for cestocides, there are recent reports of praziquantel/epsiprantel resistance in Dipylidium caninum in dogs.[16][17][18][19][20]
Q2: How can I confirm a suspected case of drug resistance?
A2: Confirming anthelmintic resistance requires a systematic approach:
-
Rule out other factors: Ensure proper dosage, administration, and control of reinfection.
-
Repeat treatment: Administer a second dose of this compound at the correct dosage and observe if the infection persists.
-
Dose escalation: In a controlled research setting, carefully increasing the dose under veterinary supervision might be considered to see if efficacy is restored.
-
Use of an alternative anthelmintic: Treatment with a drug from a different chemical class that is effective against the target parasite can help determine if the initial lack of efficacy was drug-specific.
-
Genetic analysis: If resistance is suspected, molecular techniques can be employed to identify genetic markers associated with resistance in the parasite population.[17][18]
Q3: My in vitro results do not correlate with my in vivo efficacy. Why might this be?
A3: Discrepancies between in vitro and in vivo results are not uncommon. Potential reasons include:
-
Pharmacokinetics: In vivo, this compound has minimal absorption and is concentrated in the gut, which is difficult to replicate perfectly in vitro.[3]
-
Host Immune Response: The host's immune system can contribute to parasite clearance in vivo, a factor absent in in vitro systems.
-
Metabolism: While this compound is thought not to be metabolized, host gut metabolism could still play a minor role.[2]
-
Parasite Life Stage: The developmental stage of the parasite used in vitro might differ in its susceptibility compared to the stages present in the host.
Data Presentation
Table 1: Efficacy of this compound against various cestodes in Dogs.
| Cestode Species | Dose (mg/kg) | Efficacy (%) | Reference |
| Taenia spp. | 2.75 | 92.9 | [10][11] |
| Dipylidium caninum | 2.75 | 44.8 | [10][11] |
| Taenia spp. | 5.5 | 100 | [10][11] |
| Dipylidium caninum | 5.5 | 99.8 - 100 | [10][11] |
| Taenia spp. | 8.25 | 94.6 | [10][11] |
| Dipylidium caninum | 8.25 | 100 | [10][11] |
| Echinococcus granulosus (7-day-old) | 5.0 | >94 | [8][11] |
| Echinococcus granulosus (7-day-old) | 7.5 | >90 | [8][11] |
| Echinococcus granulosus (7-day-old) | 10.0 | >99.8 | [8][11] |
| Echinococcus granulosus (28-day-old) | 2.5 | >96 | [8][11] |
| Echinococcus granulosus (28-day-old) | 5.0 | >99.9 | [8][11] |
| Echinococcus granulosus (28-day-old) | 7.5 | >99.99 | [8][11] |
| Echinococcus multilocularis | 5.1 | 99.6 | [2][21][22] |
| Echinococcus multilocularis | 5.4 | 99.9 | [2][21][22] |
Table 2: Efficacy of this compound against various cestodes in Cats.
| Cestode Species | Dose (mg/kg) | Efficacy (%) | Reference |
| Echinococcus multilocularis | 2.7 | 100 | [2][21][22] |
| Echinococcus multilocularis | 5.5 | 100 | [2][21][22] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Dogs (General Methodology)
This protocol is a generalized summary based on published studies.[8][10][21]
-
Animal Selection: Use helminth-free dogs of a specific breed (e.g., Beagles) and age. House animals individually to prevent cross-contamination.
-
Infection: Artificially infect dogs with a known number of viable cestode protoscoleces or eggs. The species of cestode will depend on the study's objective.
-
Prepatent Period: Allow sufficient time for the parasites to mature to the desired life stage (e.g., 20-41 days).[11][21]
-
Treatment Allocation: Randomly assign dogs to a control group (no treatment) or treatment groups receiving different dosages of this compound.
-
Drug Administration: Administer this compound orally in a tablet formulation. Ensure the entire dose is consumed.
-
Post-Treatment Monitoring: Collect all feces for a specified period (e.g., 3-4 days) to count expelled parasites.
-
Necropsy: At the end of the monitoring period, euthanize the animals and perform a detailed examination of the gastrointestinal tract to recover and count any remaining cestodes.
-
Efficacy Calculation: Calculate the percentage efficacy using the following formula: % Efficacy = ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100
Visualizations
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. zoetisus.com [zoetisus.com]
- 6. zoetisus.com [zoetisus.com]
- 7. Zoetis [www2.zoetis.ca]
- 8. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruminants.ceva.pro [ruminants.ceva.pro]
- 10. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of host physiology and efficacy of antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parasite-journal.org [parasite-journal.org]
- 14. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy | Parasite [parasite-journal.org]
- 16. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 17. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajtmh.org [ajtmh.org]
- 20. praziquantel-resistance-in-the-zoonotic-cestode-dipylidium-caninum - Ask this paper | Bohrium [bohrium.com]
- 21. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Investigating Epsiprantel Resistance in Cestodes
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating potential mechanisms of Epsiprantel resistance in cestodes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My in-vivo efficacy trial with this compound failed to clear a Dipylidium caninum infection in a canine host, despite using the recommended dosage. Could this be resistance?
A1: While treatment failure can be due to several factors (e.g., incorrect dosage, reinfection, poor drug quality), the emergence of this compound and Praziquantel resistance in D. caninum has been reported.[1] If you have ruled out other causes, it is prudent to investigate the possibility of anthelmintic resistance. The first step would be to confirm the cestode species and then proceed with in-vitro susceptibility testing to determine the IC50 value of this compound for the parasite isolate.
Q2: What is the proposed mechanism of action for this compound, and how might resistance develop?
A2: The exact molecular mechanism of this compound is not fully elucidated, but it is believed to be similar to that of Praziquantel.[2] This proposed mechanism involves the disruption of calcium (Ca2+) homeostasis in the parasite. This compound is thought to target voltage-gated calcium channels in the cestode's tegument and musculature, leading to a rapid influx of Ca2+, subsequent muscle paralysis, tegumental disruption, and death of the parasite.
Potential mechanisms of resistance could therefore include:
-
Target site modification: Mutations in the genes encoding the subunits of voltage-gated calcium channels could alter the binding site of this compound, reducing its efficacy.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump the drug out of the parasite's cells, preventing it from reaching its target at a therapeutic concentration.[3]
-
Altered drug metabolism: Changes in the enzymatic pathways that metabolize this compound could lead to its rapid inactivation.
Q3: I suspect increased drug efflux as a resistance mechanism. How can I investigate the role of ABC transporters in my resistant cestode isolate?
A3: To investigate the role of ABC transporters, you can perform a quantitative real-time PCR (qPCR) to compare the expression levels of ABC transporter genes (specifically P-glycoprotein genes) in your suspected resistant isolate against a known susceptible strain. A significant upregulation of these genes in the resistant isolate would suggest a role for increased drug efflux in the resistance phenotype.[4] Additionally, you could perform in-vitro susceptibility assays with this compound in the presence and absence of a known P-glycoprotein inhibitor (e.g., Verapamil) to see if the resistance can be reversed.
Q4: How can I identify specific genetic mutations that may be responsible for this compound resistance?
A4: Whole-genome sequencing (WGS) of both a susceptible and a resistant cestode isolate is a powerful tool for identifying genetic mutations associated with resistance. By comparing the genomes, you can identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain. Genes containing these mutations, particularly those involved in the proposed drug action pathway (e.g., voltage-gated calcium channels) or drug transport (e.g., ABC transporters), would be strong candidates for further investigation.
Troubleshooting Guides
Problem: High variability in my in-vitro larval motility assay results.
-
Possible Cause 1: Inconsistent larval stage.
-
Solution: Ensure that all larvae used in the assay are at the same developmental stage. Synchronize larval cultures before starting the experiment.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Maintain a constant and optimal temperature for the specific cestode species throughout the assay. Use a temperature-controlled incubator.
-
-
Possible Cause 3: Subjective scoring of motility.
-
Solution: Develop a clear and standardized scoring system for motility (e.g., a scale from 0 for no movement to 5 for vigorous movement). If possible, use an automated tracking system to quantify larval movement.
-
Problem: No amplification or inconsistent results in my qPCR for ABC transporter gene expression.
-
Possible Cause 1: Poor RNA quality.
-
Solution: Use a robust RNA extraction protocol suitable for cestode tissue. Assess RNA integrity using a bioanalyzer before proceeding with cDNA synthesis.
-
-
Possible Cause 2: Inefficient primer design.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve.
-
-
Possible Cause 3: Presence of PCR inhibitors.
-
Solution: Purify RNA and cDNA samples to remove potential inhibitors. Include an internal positive control in your qPCR to check for inhibition.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound against Susceptible and Resistant Dipylidium caninum
| Isolate | IC50 (µg/mL) | 95% Confidence Interval | Resistance Factor |
| Susceptible | 0.05 | 0.04 - 0.06 | - |
| Resistant | 1.25 | 1.10 - 1.45 | 25 |
Table 2: Hypothetical Relative Gene Expression of ABC Transporter Genes in Susceptible vs. Resistant Dipylidium caninum
| Gene | Fold Change in Resistant Isolate | p-value |
| P-glycoprotein 1 | 15.2 | < 0.01 |
| P-glycoprotein 2 | 8.7 | < 0.05 |
| Multidrug Resistance Protein 1 | 4.5 | < 0.05 |
Experimental Protocols
In-Vitro Larval Motility Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cestode larvae.
Methodology:
-
Larval Preparation: Collect and hatch cestode eggs to obtain a synchronized population of infective larvae.
-
Drug Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in the culture medium.
-
Assay Setup: In a 96-well plate, add a fixed number of larvae to each well containing different concentrations of this compound. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the cestode species for a defined period (e.g., 24, 48, and 72 hours).
-
Motility Assessment: At each time point, observe the motility of the larvae under an inverted microscope. Score the motility based on a predefined scale or use an automated tracking system.
-
Data Analysis: Calculate the percentage of larval motility inhibition for each drug concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Quantitative Real-Time PCR (qPCR) for ABC Transporter Gene Expression
Objective: To compare the expression levels of ABC transporter genes between susceptible and resistant cestode isolates.
Methodology:
-
RNA Extraction: Extract total RNA from adult cestodes of both susceptible and resistant isolates using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target ABC transporter genes and a stable reference gene.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Data Acquisition: Run the qPCR on a real-time PCR instrument and collect the Ct values.
-
Data Analysis: Calculate the relative gene expression fold change in the resistant isolate compared to the susceptible isolate using the ΔΔCt method, normalized to the reference gene.[5][6]
Whole-Genome Sequencing (WGS) and Bioinformatics Analysis
Objective: To identify genetic variations associated with this compound resistance.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from individual adult cestodes from both susceptible and resistant populations.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing on a high-throughput sequencing platform.
-
Data Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Genome Assembly (for non-model organisms): If a reference genome is not available, perform de novo assembly of the genome.
-
Read Mapping: Align the sequencing reads from both susceptible and resistant isolates to the reference genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolate compared to the susceptible isolate.
-
Variant Annotation: Annotate the identified variants to determine their location (e.g., coding region, regulatory region) and potential functional impact.
-
Candidate Gene Identification: Prioritize variants in genes related to the drug's mechanism of action (e.g., voltage-gated calcium channels) or drug transport (e.g., ABC transporters) for further validation.
Visualizations
Caption: Proposed mechanism of this compound action and potential resistance pathways in cestodes.
Caption: Experimental workflow for investigating this compound resistance in cestodes.
Caption: Bioinformatics pipeline for identifying resistance mutations from whole-genome sequencing data.
References
- 1. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. Screening of cesticidal compounds on a tapeworm hymenolepis nana in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Bioinformatics Workflow for Whole Genome Sequencing - CD Genomics [cd-genomics.com]
- 6. color | Graphviz [graphviz.org]
Technical Support Center: Troubleshooting Epsiprantel Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the anthelmintic drug Epsiprantel in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my biochemical assay?
This compound is an anthelmintic drug used to treat tapeworm infections in veterinary medicine.[1] Its mechanism of action is believed to be similar to that of praziquantel, which involves the disruption of calcium ion regulation in the parasite.[2] This property is the primary reason it may pose a risk of interference in certain biochemical assays, particularly those sensitive to changes in calcium concentration or involving calcium-dependent signaling pathways. This compound is sparingly soluble in water, a property to consider when preparing stock solutions for in-vitro studies.[3][4][5]
Q2: Which types of biochemical assays are most likely to be affected by this compound?
Given its presumed effect on calcium channels, the following assays are most at risk for potential interference:
-
Calcium Flux Assays: These assays directly measure changes in intracellular calcium levels and are therefore highly susceptible to interference from compounds that modulate calcium channels.
-
Enzyme Assays: Many enzymes are dependent on or regulated by calcium. This compound could potentially interfere with enzymatic assays by altering the local calcium concentration, leading to either inhibition or artificial activation.
-
Binding Assays: For receptors or proteins whose conformation or binding affinity is influenced by calcium, this compound could indirectly affect the binding of a ligand.
-
Cell-Based Assays: Assays measuring cellular processes regulated by calcium signaling, such as proliferation, apoptosis, or secretion, could be impacted.
Q3: What are the common signs of this compound interference in an assay?
Potential signs of interference include:
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Irreproducible results between experiments.
-
A high number of false positives or false negatives.
-
Atypical dose-response curves.
-
High background signal or a drifting baseline.
Troubleshooting Guides
Issue 1: Inconsistent Results in a Calcium Flux Assay
Question: I am observing high variability and a poor signal-to-noise ratio in my calcium flux assay when screening compounds, and I suspect this compound or a similar compound might be the cause. What steps can I take to troubleshoot this?
Answer:
High variability in calcium flux assays can be caused by several factors, including the test compound's activity.[6][7] Here is a systematic approach to troubleshooting:
1. Confirm Compound-Specific Interference:
-
Run Controls: Include a control group with this compound alone (without the stimulating agent) to see if it directly causes a calcium flux. Also, run a vehicle control (e.g., DMSO) to ensure the solvent is not the issue.
-
Counter-Screen: If you are using a fluorescent dye, perform a counter-screen to check if this compound is autofluorescent at the excitation and emission wavelengths of your dye.
2. Optimize Assay Protocol:
-
Adjust Dye Concentration: Titrate the concentration of your calcium-sensitive dye to find the optimal balance between signal intensity and background noise.[8]
-
Optimize Cell Seeding Density: Ensure a consistent number of healthy, viable cells are seeded in each well.
-
Check Buffer Composition: Verify that your assay buffer contains the appropriate concentration of calcium and other essential ions.
3. Data Analysis and Interpretation:
-
Baseline Correction: Ensure you are correctly subtracting the baseline fluorescence before calculating the response.
-
Positive Control: Use a known calcium ionophore (e.g., ionomycin) as a positive control to confirm that the cells are responsive.
Experimental Protocol: Troubleshooting Calcium Flux Assay
| Step | Action | Rationale |
| 1 | Prepare Cell Plates | Seed cells at an optimal density in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight. |
| 2 | Dye Loading | Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-8 AM) diluted in assay buffer. Incubate according to the manufacturer's protocol. |
| 3 | Compound Addition | Add this compound at various concentrations to test wells. Include vehicle-only and positive control (e.g., ionomycin) wells. |
| 4 | Baseline Reading | Measure the baseline fluorescence using a plate reader with the appropriate filter set. |
| 5 | Stimulation | Add the agonist to induce calcium flux and immediately begin kinetic reading. |
| 6 | Data Analysis | Calculate the change in fluorescence over time, normalized to the baseline. Compare the response in the presence and absence of this compound. |
Diagram: Troubleshooting Workflow for Calcium Flux Assays
Caption: A logical workflow for troubleshooting inconsistent calcium flux assay results.
Issue 2: Unexpected Enzyme Inhibition or Activation
Question: My enzyme assay shows unexpected inhibition (or activation) when testing a library containing this compound. How can I determine if this is a genuine effect or an artifact?
Answer:
Apparent enzyme modulation by a test compound can arise from various interference mechanisms.[9] A systematic approach is necessary to identify the root cause.
1. Rule out Non-specific Interference:
-
Promiscuity Screen: Test this compound against a panel of unrelated enzymes to see if the effect is specific to your target.
-
Assay Technology Counter-Screen: If your assay uses a reporter system (e.g., luciferase), run a counter-screen to ensure this compound is not directly inhibiting the reporter enzyme.[10]
-
Aggregation Test: Some compounds form aggregates that can sequester the enzyme, leading to apparent inhibition.[9] This can be tested using dynamic light scattering (DLS) or by observing if the inhibition is attenuated by the addition of a non-ionic detergent (e.g., Triton X-100).
2. Investigate Calcium-Related Effects:
-
Calcium Chelation Assay: Use a calcium-sensitive dye (e.g., Fura-2) to determine if this compound chelates calcium in the assay buffer.
-
Vary Calcium Concentration: If your enzyme is calcium-dependent, run the assay at different calcium concentrations in the presence of this compound. A true inhibitor's potency should be independent of the calcium concentration, whereas an artifact related to calcium modulation will show a dependency.
Quantitative Data Summary: Effect of Detergent on Apparent Inhibition
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Interpretation |
| Known Aggregator | 1.5 | > 100 | Aggregation-based inhibition |
| Non-aggregator | 5.2 | 5.5 | Likely true inhibition |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Interpret based on results] |
Diagram: Calcium Signaling Pathway
Caption: Simplified overview of a common calcium signaling pathway.
This technical support guide provides a starting point for addressing potential interference from this compound in biochemical assays. As there is limited direct evidence of such interference, a systematic troubleshooting approach based on the compound's known mechanism of action is recommended. Always include appropriate controls in your experiments to ensure the validity of your results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 4. DailyMed - CESTEX- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. icdar.org [icdar.org]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Enhancing the Oral Bioavailability of Epsiprantel in Canines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Epsiprantel in canines.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
Issue 1: Consistently low and variable plasma concentrations of this compound in canine pharmacokinetic studies.
-
Question: We are observing minimal and highly variable plasma levels of this compound in our canine studies, even after administering what should be a therapeutic dose. What could be the primary reasons for this?
-
Answer: The primary reason for low and variable plasma concentrations of this compound is its inherently poor aqueous solubility.[1] this compound is a stable, white solid that is sparingly soluble in water.[1] This characteristic significantly limits its dissolution in the gastrointestinal (GI) fluids of the canine, which is a prerequisite for absorption into the bloodstream. Factors in the canine GI tract, such as pH and motility, can further contribute to this variability. The minimal absorption is a known characteristic of the drug, as its therapeutic action is primarily within the GI tract against cestodes.[1][2] However, for any systemic effect or to overcome potential resistance, enhancing bioavailability might be necessary. Low solubility is a common challenge for many new chemical entities, with over 60% of products having poor water solubility.[3]
Issue 2: A selected formulation strategy (e.g., micronization) is not yielding the expected improvement in bioavailability.
-
Question: We attempted to improve the bioavailability of this compound by reducing its particle size through micronization, but the in vivo results in canines are not significantly better. Why might this be the case?
-
Answer: While micronization increases the surface area of the drug, which can enhance the dissolution rate, it may not be sufficient for a highly lipophilic and poorly soluble compound like this compound.[4] The dissolution may still be limited by the drug's low intrinsic solubility in the aqueous environment of the GI tract. Furthermore, the wetted surface area might not be optimal if the micronized powder re-agglomerates in the GI fluids. For such compounds, more advanced formulation strategies that address the solubility challenge more directly are often required. These can include amorphous solid dispersions, nanosuspensions, or lipid-based formulations.[3][5]
Issue 3: In vitro dissolution results of our novel this compound formulation do not correlate with the in vivo pharmacokinetic data.
-
Question: Our new this compound formulation shows a promising dissolution profile in vitro, but this is not translating to improved bioavailability in our canine studies. What could explain this discrepancy?
-
Answer: A lack of in vitro-in vivo correlation (IVIVC) can be attributed to several factors related to the complexities of canine physiology compared to the simplified in vitro environment.[6] The dissolution medium used in vitro may not accurately reflect the composition and pH of the canine GI tract.[7][8] Additionally, factors such as gastric emptying time, intestinal transit time, and the presence of food can significantly impact drug absorption in vivo.[9] The interaction of the formulation with bile salts and other endogenous substances in the canine gut can also play a crucial role in the drug's solubilization and absorption, which may not be captured in a standard dissolution test.[7] It is also important to consider that while dissolution is a critical step, the drug must also have sufficient permeability across the intestinal membrane to be absorbed.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that affect its oral bioavailability?
A1: this compound is a pyrazino-benzazepine derivative with a molecular weight of 326.43 g/mol .[1] It is described as a stable, white solid that is sparingly soluble in water.[1] This low aqueous solubility is the most significant factor limiting its oral bioavailability. As a result, after oral administration in canines, there is only minimal absorption of the drug into the bloodstream.[1][2]
| Property | Value | Reference |
| Chemical Class | Pyrazino benzazepine | [1] |
| Molecular Formula | C20H26N2O2 | [1] |
| Molecular Weight | 326.43 g/mol | [1] |
| Description | Stable, white solid | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Oral Bioavailability | Minimal | [2] |
Q2: What are the key pharmacokinetic parameters of this compound in canines following oral administration of the conventional tablet?
A2: Pharmacokinetic studies in dogs have shown that this compound is minimally absorbed from the GI tract. The peak plasma concentration (Cmax) is very low.
| Parameter | Value | Species | Dosage | Reference |
| Peak Plasma Concentration (Cmax) | 0.13 mcg/mL (range, <0.5–0.36) | Canine | 5.5 mg/kg | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | Canine | 5.5 mg/kg | [1] |
| Absorption | Minimal | Canine | 5.5 mg/kg | [1] |
| Metabolism | No evidence of metabolism | Canine | N/A | [1] |
| Elimination | Predominantly in feces (<0.1% in urine) | Canine | N/A | [1] |
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?
A3: For a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) like this compound is presumed to be, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific properties of the drug and the desired therapeutic outcome.
| Formulation Strategy | Mechanism of Action | Advantages for this compound | Potential Challenges |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous, high-energy state, which increases its solubility and dissolution rate.[3][11] | Can significantly enhance the aqueous solubility and dissolution rate of this compound.[3] | The amorphous form can be physically unstable and may recrystallize over time, reducing the solubility advantage.[12] |
| Nanosuspensions | The drug is formulated as nanoparticles (typically <1000 nm), which increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[13][14] | Can improve the dissolution rate and saturation solubility.[15] Suitable for various dosage forms.[15] | Physical stability of the nanoparticles (e.g., aggregation) can be a concern.[16] Requires specialized equipment for production.[14] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating solubilization and absorption.[5] | Can significantly improve the oral bioavailability of lipophilic drugs by utilizing lipid absorption pathways.[4] May bypass first-pass metabolism. | Potential for GI side effects with high concentrations of surfactants. The formulation can be complex to develop and may have stability issues.[5] |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[5] | Can increase the solubility and dissolution rate of this compound.[17] | The amount of drug that can be complexed is limited by the stoichiometry of the complex. Can be a costly approach.[17] |
Q4: What are the critical first steps in developing a novel formulation for this compound?
A4: The initial steps should focus on a thorough characterization of the drug's physicochemical properties. This includes determining its solubility in a range of pharmaceutically acceptable solvents, buffers at different pH values, and biorelevant media (e.g., simulated gastric and intestinal fluids). Understanding the drug's pKa and lipophilicity (logP) is also crucial. This data will inform the selection of the most appropriate formulation strategy.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant media.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Various solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400)
-
Biorelevant media: Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)
-
Vials, shaking incubator, centrifuge, HPLC with a validated analytical method for this compound.
Methodology:
-
Add an excess amount of this compound to vials containing a known volume of each solvent or medium.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 48-72 hours).
-
After incubation, visually inspect the vials to ensure an excess of solid drug remains.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using the validated HPLC method.
-
Perform the experiment in triplicate for each solvent/medium.
Protocol 2: In Vitro Dissolution Testing of an Enhanced this compound Formulation
Objective: To compare the dissolution profile of a novel this compound formulation (e.g., a solid dispersion) with the unformulated API.
Materials:
-
Novel this compound formulation and unformulated this compound API
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., 900 mL of FaSSIF)
-
Syringes and filters
-
HPLC with a validated analytical method for this compound
Methodology:
-
Set up the dissolution apparatus with the specified medium at 37°C ± 0.5°C and a paddle speed of 75 RPM.
-
Introduce a precisely weighed amount of the novel formulation or the API into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to prevent further dissolution of any undissolved particles.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for this compound concentration using HPLC.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Protocol 3: Pilot Oral Bioavailability Study in Canines
Objective: To evaluate the pharmacokinetic profile of a novel this compound formulation in beagle dogs and compare it to a control formulation (e.g., the marketed tablet or unformulated API).
Animals: A small cohort of healthy, adult beagle dogs. The number of animals should be sufficient for statistical power, and the study should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Novel this compound formulation and control formulation
-
Dosing capsules or other appropriate delivery vehicle
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge, freezer for plasma storage
-
LC-MS/MS or other sensitive bioanalytical method for quantifying this compound in plasma
Methodology:
-
Fast the dogs overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer a single oral dose of the novel or control formulation to each dog.
-
Collect blood samples from a peripheral vein (e.g., cephalic or saphenous) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).
-
Compare the pharmacokinetic parameters between the novel and control formulation groups to assess any improvement in oral bioavailability.
Visualizations
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uspnf.com [uspnf.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Reconciling Human-Canine Differences in Oral Bioavailability: Looking beyond the Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Epsiprantel in research animals
Technical Support Center: Epsiprantel Administration in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound, with a focus on ensuring on-target efficacy while minimizing the potential for adverse effects in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cestocidal anthelmintic drug used to treat tapeworm infections in animals.[1][2][3] It is a synthetic isoquinoline derivative.[4] The primary mechanism of action is believed to be similar to that of praziquantel, which involves the disruption of calcium ion regulation within the parasite.[5] This leads to tetanic muscle contractions and paralysis of the tapeworm, as well as vacuolization of its tegument (outer covering).[5] This damage allows for the digestion of the parasite within the host's gastrointestinal tract.[3][6]
Q2: What are the known off-target effects or side effects of this compound?
This compound has a very high safety margin, and side effects are reported to be rare.[3] The most commonly noted, though infrequent, side effect is vomiting.[2] One of the key reasons for its safety is its minimal absorption from the gastrointestinal tract following oral administration.[5][6][7] The drug acts locally on the tapeworms within the gut and is predominantly eliminated in the feces.[5] Because systemic exposure is very low, the potential for off-target effects on host tissues is significantly reduced.
Q3: Have there been safety and tolerance studies conducted for this compound?
Yes, tolerance studies have demonstrated a wide margin of safety in both dogs and cats. In cats, this compound was evaluated at 5 times the recommended dose given daily for 3 days with no adverse effects noted.[6][7] In more extensive tolerance studies, cats given 40 times the recommended dose daily for 4 days showed only minimal clinical signs.[3][6][7] Dogs have been administered up to 500 mg/kg (90 times the recommended dosage) in 14-day repeat dose studies without significant adverse results.[3][6][7]
Q4: Are there any known drug interactions with this compound?
There are no known drug interactions for this compound.[2][3] Clinical field studies have shown it to be safe when administered concurrently with other common veterinary products like anti-inflammatory agents, insecticides, and other nematocides.[3][6]
Troubleshooting Guide
Q1: An animal in my study is exhibiting vomiting after this compound administration. What should I do?
While rare, vomiting can occur.[2] First, verify that the correct dose was administered according to your experimental protocol and the animal's body weight. Ensure the animal is not exhibiting other signs of distress. If vomiting is severe, persistent, or accompanied by other clinical signs, consult with the attending veterinarian for your research facility. It is also crucial to rule out other potential causes unrelated to the drug administration, such as underlying health issues or other experimental manipulations.
Q2: How can I confirm that this compound is effective in my research model?
Efficacy is typically determined by the reduction or complete removal of the target cestode infection. A common method to assess the efficacy of an anthelmintic is the Fecal Egg Count Reduction Test (FECRT).[8] This involves comparing the number of tapeworm eggs in fecal samples before and after treatment. A significant reduction (typically >95%) indicates efficacy.[8] Due to the digestive process, you may not see tapeworm fragments in the stool post-treatment.[6]
Q3: We are considering using this compound in a novel research animal. How can we proactively minimize any potential off-target effects?
Even with a drug known for its high safety profile, it is good practice to follow established pharmacological principles when using it in a new species or model. Key strategies include:
-
Dose-Ranging Studies: Conduct a pilot dose-escalation study to determine the minimum effective dose and the maximum tolerated dose (MTD) in your specific animal model.
-
Formulation and Administration: Ensure the drug is formulated appropriately for the species to ensure accurate dosing and palatability. Administration with food may be considered, as is recommended in clinical use.[2]
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Animal Health Monitoring: Implement a comprehensive monitoring plan to observe animals for any clinical signs, changes in behavior, food and water intake, or body weight.
-
Baseline Data: Collect baseline physiological and behavioral data before drug administration to have a clear comparison point for any post-administration changes.
Data Presentation
Table 1: Summary of this compound Safety and Tolerance Studies
| Species | Dose Multiple (Relative to Recommended Dose) | Duration | Observed Effects | Reference(s) |
| Cat | 5x | Once daily for 3 days | No adverse effects noted | [6][7] |
| Cat | 40x | Once daily for 4 days | Minimal clinical signs | [3][6][7] |
| Dog | 90x (500 mg/kg) | Repeat dose for 14 days | No significant adverse results | [3][6][7] |
Table 2: General Strategies to Minimize Off-Target Effects in Preclinical Research
| Strategy | Description | Rationale |
| Dose Optimization | Use the lowest effective dose possible. Conduct dose-response studies. | Reduces the likelihood of engaging unintended targets and minimizes stress on metabolic and excretory systems. |
| Route of Administration | Select a route that maximizes delivery to the target site and minimizes systemic exposure if not required. | For gastrointestinal targets, oral administration of a poorly absorbed drug like this compound is ideal. |
| Formulation | Use a formulation that ensures stability, purity, and consistent bioavailability. | Impurities or improper formulation can be a source of unexpected toxicity. |
| Targeted Delivery | (Advanced) Use drug delivery systems (e.g., nanoparticles, targeted antibodies) to concentrate the drug at the site of action. | Enhances efficacy at the target site while reducing exposure to healthy tissues. |
| Comprehensive Monitoring | Observe animals for a wide range of clinical and behavioral signs. | Allows for early detection of any unforeseen adverse effects. |
| Pharmacokinetic Analysis | Characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug in the specific animal model. | Understanding how the animal processes the drug can help predict potential accumulation or toxicities. |
Visualizations
Caption: Proposed mechanism of action of this compound on tapeworms.
Caption: Workflow for investigating unexpected adverse events.
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
This protocol is a standard method for assessing the efficacy of an anthelmintic drug.[8]
Objective: To quantify the reduction in parasite egg shedding in feces following treatment with this compound.
Materials:
-
Accurate scale for weighing animals
-
Fecal collection containers
-
Microscope slides and coverslips
-
Saturated salt solution (e.g., sodium nitrate)
-
McMaster counting chamber or equivalent
-
Microscope
Procedure:
-
Pre-treatment Sampling (Day -2 or -1):
-
Collect individual fecal samples from each animal in the study (both control and treatment groups).
-
Label samples clearly with animal ID, date, and group.
-
-
Fecal Egg Count (FEC) - Pre-treatment:
-
Weigh out a standardized amount of feces (e.g., 2 grams).
-
Use a flotation technique (e.g., modified McMaster technique) to suspend the parasite eggs in a saturated salt solution.
-
Load the suspension into the counting chamber.
-
Under a microscope at 100x magnification, count the number of cestode eggs within the grid of the chamber.
-
Calculate the number of eggs per gram (EPG) of feces based on the dilution factor of your technique. Record this as the pre-treatment EPG.
-
-
Drug Administration (Day 0):
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Administer this compound to the treatment group according to the protocol-defined dosage. The control group should receive a placebo vehicle.
-
-
Post-treatment Sampling (Day 7-14):
-
Collect individual fecal samples from all animals again at a specified time point post-treatment (e.g., 10 days).
-
-
Fecal Egg Count (FEC) - Post-treatment:
-
Repeat the FEC procedure (Step 2) for the post-treatment samples to determine the post-treatment EPG for each animal.
-
-
Calculation of Efficacy:
-
Calculate the percent reduction for the treatment group using the following formula, based on the group's arithmetic mean EPGs: % Reduction = [1 - (Mean EPG_post-treatment / Mean EPG_pre-treatment)] * 100
-
Efficacy is generally considered significant if the reduction is >95%.[8]
-
Protocol 2: Dose Escalation Study for Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to a specific research animal model without causing unacceptable toxicity.
Materials:
-
This compound compound
-
Appropriate vehicle for formulation
-
Animal scale
-
Comprehensive clinical observation checklist
-
Data recording sheets
Procedure:
-
Animal Selection and Acclimation:
-
Select a cohort of healthy, age- and sex-matched animals.
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Allow animals to acclimate to the facility and handling for a minimum of 7 days.
-
-
Dose Level Selection:
-
Based on existing literature (e.g., the known high safety margin), establish a starting dose and several escalating dose levels. A common approach is a modified Fibonacci sequence.
-
Example Dose Cohorts:
-
Cohort 1: [1X the proposed therapeutic dose]
-
Cohort 2: [3X the proposed therapeutic dose]
-
Cohort 3: [10X the proposed therapeutic dose]
-
Cohort 4: [30X the proposed therapeutic dose]
-
-
-
Study Design:
-
Assign a small number of animals (e.g., n=3) to the first dose cohort.
-
Administer a single dose of this compound.
-
-
Observation Period:
-
Observe animals intensively for the first 4-6 hours post-dose, and then at least twice daily for a period of 7 to 14 days.
-
Monitor for clinical signs of toxicity, including but not limited to: changes in behavior, posture, respiration, signs of vomiting or diarrhea, and changes in food/water consumption.
-
Record body weights at least twice weekly.
-
-
Dose Escalation:
-
If no or minimal signs of toxicity are observed in the first cohort after the observation period, proceed to the next higher dose level with a new cohort of animals.
-
If dose-limiting toxicity (DLT) is observed (e.g., significant weight loss, persistent vomiting), the study may be stopped, or a lower, intermediate dose level may be tested.
-
-
MTD Determination:
-
The MTD is defined as the highest dose level at which no DLTs are observed. This dose can then be used to inform the selection of doses for subsequent, longer-term efficacy and safety studies.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. Cestex 25 mg (100 Tablets) | View More Info | EntirelyPets Rx [entirelypetspharmacy.com]
- 4. Anthelmintics for drug repurposing: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 7. DailyMed - CESTEX- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 8. woah.org [woah.org]
Degradation pathways of Epsiprantel under laboratory storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Epsiprantel under laboratory storage conditions.
Disclaimer
Specific degradation pathways for this compound have not been extensively published. The information provided herein is based on the chemical structure of this compound and established principles of drug degradation under forced conditions. The proposed degradation products are hypothetical and require experimental verification.
Troubleshooting Guide
This guide addresses potential issues encountered during forced degradation studies of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Insufficient stress concentration (acid, base, oxidizing agent).- Inadequate duration or temperature of stress testing.- High intrinsic stability of the this compound molecule. | - Increase the concentration of the stressor incrementally.- Extend the duration of the study or increase the temperature (e.g., for thermal and hydrolytic studies).- For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Excessive degradation or precipitation of the sample. | - Stress conditions are too harsh.- Low solubility of degradation products in the chosen solvent. | - Reduce the concentration of the stressor, the temperature, or the duration of the study.- Use a co-solvent to improve the solubility of the drug substance and its degradation products. |
| Poor resolution between this compound and its degradation products in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution profile is not optimized. | - Modify the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer).- Adjust the pH of the mobile phase to alter the ionization of the analyte and degradants.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Optimize the gradient elution profile for better separation. |
| Inconsistent or non-reproducible results. | - Variability in sample preparation.- Fluctuations in experimental conditions (e.g., temperature, light exposure).- Instability of degradation products. | - Ensure accurate and consistent preparation of all solutions.- Tightly control all experimental parameters.- Analyze samples immediately after stress exposure or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Difficulty in identifying degradation products by LC-MS. | - Low abundance of the degradation product.- Co-elution of multiple degradants.- Ion suppression effects in the mass spectrometer. | - Concentrate the sample before injection.- Further optimize the chromatographic method to separate co-eluting peaks.- Adjust the sample matrix or dilute the sample to mitigate ion suppression. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?
A1: this compound is chemically known as 2-(cyclohexyl-carbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine. The primary functional groups susceptible to degradation are the two amide bonds within the core ring structure and the tertiary amide that connects the cyclohexylcarbonyl group. These amide bonds are prone to hydrolysis under acidic and basic conditions. The benzylic C-N bond may also be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound tablets?
A2: this compound tablets should be stored in a tightly sealed container at a controlled room temperature of 20°C–25°C (68°F–77°F), with short excursions permitted between 15°–30°C (59°–86°F).[2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, this compound is likely to degrade via the following pathways:
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Hydrolysis: Under acidic or basic conditions, the amide bonds can hydrolyze. Cleavage of the exocyclic amide would yield 2,3,4,6,7,12b-hexahydropyrazino[2,1-a][1]benzazepin-4-one and cyclohexanecarboxylic acid. Hydrolysis of the internal amide bonds would lead to further ring opening.
-
Oxidation: The tertiary amine and the benzylic position are potential sites for oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Although the molecule lacks strong chromophores that absorb UV light, photolytic degradation can still occur, potentially leading to radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, cleavage of the weaker bonds, such as the exocyclic amide bond, may occur.
Q4: How can a stability-indicating analytical method for this compound be developed?
A4: A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, can be developed by subjecting this compound to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The method should be capable of separating the intact drug from all process-related impurities and degradation products. The peak purity of the this compound peak should be demonstrated using a photodiode array (PDA) detector or a mass spectrometer (MS) to ensure it is free from any co-eluting peaks.
Experimental Protocols
Forced Degradation Studies of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 48 hours. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a portion of the stressed powder in methanol to achieve a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Dissolve a portion of the stressed powder in methanol to achieve a final concentration of 0.5 mg/mL.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method such as RP-HPLC with PDA and/or MS detection.
Proposed HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 220 nm and/or MS detection.
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothesized degradation pathways of this compound.
References
Technical Support Center: Navigating Inter-Animal Variability in Epsiprantel Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in studies involving Epsiprantel. While this compound undergoes minimal to no metabolism, significant inter-animal variability can be observed in its plasma concentrations due to its low oral absorption. This guide focuses on addressing the root causes of this variability and offers practical solutions for your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Is this compound metabolized in target animal species?
A1: There is no significant evidence to suggest that this compound is metabolized in cats and dogs.[1][2] The drug is minimally absorbed after oral administration and primarily acts locally within the gastrointestinal tract.[3][4][5] Consequently, metabolites are generally not detectable in the urine of treated animals.[2]
Q2: What is the primary source of inter-animal variability in this compound studies?
A2: The primary source of inter-animal variability in this compound studies is its minimal and variable oral absorption.[1][2] In some studies, a high percentage of animals may have plasma concentrations below the level of detection.[1] Factors influencing gastrointestinal physiology, such as food effects, can contribute to this variability.
Q3: How does this compound's pharmacokinetic profile compare to its analogue, Praziquantel?
A3: this compound and Praziquantel, while both effective against tapeworms, have markedly different pharmacokinetic profiles. Praziquantel is rapidly and almost completely absorbed and undergoes extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes.[6][7] This extensive metabolism can be a source of inter-individual variability for Praziquantel.[6][8] In contrast, this compound's minimal absorption means that systemic metabolism is not a significant factor in its disposition.[2]
Q4: What are the known factors that can influence the oral absorption of drugs in animals?
A4: Several factors can influence the oral absorption of drugs, leading to inter-animal variability. These include:
-
Gastrointestinal (GI) Physiology: Differences in GI transit time, pH, and the presence of food can significantly alter drug dissolution and absorption.
-
Drug Formulation: The physical and chemical properties of the drug formulation can affect its dissolution rate.
-
Animal-specific Factors: Age, breed, sex, and underlying health conditions can all impact drug absorption.
-
Food Effects: The presence or absence of food in the stomach can alter the absorption of many drugs. For this compound, it is recommended to be administered with food.[9]
Q5: How can I design my study to minimize and account for inter-animal variability?
A5: To minimize and account for inter-animal variability in this compound pharmacokinetic studies, consider the following:
-
Standardize Feeding Protocols: Administer this compound with a standardized meal to all animals to minimize food-related variability.
-
Use a Sufficient Number of Animals: A larger sample size can help to better characterize the variability and obtain more robust pharmacokinetic data.
-
Strict Dosing Procedures: Ensure accurate and consistent oral administration of the drug.
-
Frequent Blood Sampling: Collect blood samples at appropriate time points to accurately capture the absorption phase.
-
Validated Bioanalytical Method: Utilize a sensitive and validated analytical method for the quantification of this compound in plasma to ensure accurate measurements, especially at low concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Undetectable or very low plasma concentrations of this compound in most animals. | 1. Minimal absorption of this compound is expected. 2. The sensitivity of the analytical method may be insufficient. 3. Improper oral dosing (e.g., animal spit out the tablet). | 1. Confirm that the observed low concentrations are consistent with existing literature. 2. Validate the analytical method to ensure it has the required lower limit of quantification (LLOQ). 3. Observe animals closely after dosing to ensure the entire dose is swallowed. Consider alternative dosing methods if necessary. |
| High inter-animal variability in plasma concentrations (e.g., some animals have detectable levels while others do not). | 1. Inherent biological variability in gastrointestinal absorption. 2. Inconsistent food intake among animals. 3. Variations in the dosing procedure. | 1. Increase the number of animals in the study to better capture the population variability. 2. Ensure all animals consume the same standardized meal before and after dosing. 3. Review and standardize the oral dosing technique across all technicians. |
| Unexpectedly high plasma concentrations in some animals. | 1. Individual animal physiology leading to higher than average absorption. 2. Potential analytical error. | 1. Review the health records of the animals with high concentrations for any pre-existing conditions. 2. Re-analyze the plasma samples from these animals to confirm the initial results. |
Quantitative Data Summary
Due to the minimal absorption of this compound, detailed pharmacokinetic data, especially regarding metabolism, is scarce. The following table provides a summary of the key pharmacokinetic characteristics.
| Parameter | Species | Value | Reference |
| Absorption | Cats & Dogs | Minimal | [1] |
| Metabolism | Cats & Dogs | No evidence of metabolism | [1][2] |
| Peak Plasma Concentration (Cmax) | Cats (5.5 mg/kg) | Below detection in 83% of cats; 0.21 mcg/mL when measurable | [1] |
| Peak Plasma Concentration (Cmax) | Dogs (5.5 mg/kg) | 0.13 mcg/mL (range: <0.5–0.36) | [1] |
Experimental Protocols
Protocol: Oral Pharmacokinetic Study of this compound in Dogs
-
Animal Selection: Use healthy, adult dogs of a specific breed (e.g., Beagles) to reduce genetic variability. Ensure animals are acclimated to the study environment.
-
Housing and Diet: House animals individually. Provide a standard commercial dog food diet and water ad libitum.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing.
-
Administer a single oral dose of this compound tablets (e.g., 5.5 mg/kg body weight).
-
Provide a standardized meal 30 minutes after dosing.
-
Observe each animal to ensure the tablet is swallowed.
-
-
Blood Sampling:
-
Collect whole blood samples (e.g., 2 mL) from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Collect samples at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
The method should have a lower limit of quantification (LLOQ) sufficient to detect the expected low concentrations of this compound.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).
-
Visualizations
Caption: Experimental workflow for a typical this compound pharmacokinetic study.
Caption: Factors contributing to inter-animal variability in oral drug absorption.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. parasitipedia.net [parasitipedia.net]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
Validation & Comparative
Head-to-head comparison of Epsiprantel and niclosamide in vitro
This guide provides a detailed in vitro comparison of Epsiprantel and Niclosamide, focusing on their mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways. The data presented is compiled from various independent studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: The primary mechanism of action for this compound, an anthelmintic agent, involves the disruption of calcium ion regulation in parasites. This leads to tetanic muscle contraction, paralysis, and vacuolization of the parasite's tegument.[1] It is minimally absorbed after oral administration, concentrating its effects within the gastrointestinal tract.[2][3]
Niclosamide: Niclosamide, another anthelmintic drug, exhibits a broader range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] Its primary mechanism is the uncoupling of oxidative phosphorylation, which inhibits ATP production in parasites.[5] In mammalian cells, niclosamide has been shown to be a multifunctional drug that modulates multiple signaling pathways, such as Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch.[6][7][8]
Quantitative Data: Inhibitory Concentrations (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] The following tables summarize the reported IC50 values for Niclosamide from various in vitro studies. Direct comparative IC50 values for this compound in similar cellular models were not available in the reviewed literature.
Table 1: In Vitro IC50 Values for Niclosamide in Various Cell Lines
| Cell Line | Context | IC50 Value (µM) | Reference |
| A549 | Human Lung Cancer | 2.60 ± 0.21 | [10] |
| A549/DDP (Cisplatin-resistant) | Human Lung Cancer | 1.15 ± 0.18 | [10] |
| Du145 | Human Prostate Cancer | 0.7 | [11] |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [12] |
| A2780cp20 (Chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [12] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [12] |
| SKOV3TRip2 (Chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [12] |
| HGC-27 | Gastric Cancer | Not specified, dose-dependent inhibition observed | [13] |
| MKN-74 | Gastric Cancer | Not specified, dose-dependent inhibition observed | [13] |
| VeroE6 | SARS-CoV-2 Infection | 0.564 | [4] |
| H1437 | SARS-CoV-2 Infection | 0.261 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.[14]
Experimental Protocols
3.1. Cell Viability and IC50 Determination (MTT Assay)
A common method to determine the cytotoxic effects of a compound and calculate its IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Niclosamide) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][15]
3.2. Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.
-
Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, β-catenin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the protein expression level.[16]
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways affected by Niclosamide and a general experimental workflow for in vitro drug evaluation.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 4. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajo.asmepress.com [ajo.asmepress.com]
- 14. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
Validating a Novel HPLC Method for Epsiprantel: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Epsiprantel, a broad-spectrum anthelmintic agent. The performance of this new method is compared against an existing, validated HPLC method, with supporting experimental data to guide researchers in their analytical method development and validation processes.
Comparative Performance of HPLC Methods for this compound Analysis
The successful validation of an analytical method relies on the assessment of several key performance parameters. The following table summarizes the performance data of a new, validated HPLC method for this compound compared to a previously established method.
| Validation Parameter | New Validated HPLC Method | Existing HPLC Method |
| Linearity (Concentration Range) | 10 - 150 µg/mL | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.1% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 3.0 µg/mL |
| Specificity | No interference from placebo or degradation products | No interference from placebo |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).
New Validated HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Validation Procedures:
-
Linearity: A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 10 to 150 µg/mL. Each concentration was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient was determined from the linear regression analysis.
-
Accuracy: The accuracy of the method was determined by the standard addition method. Known amounts of this compound were added to a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was then calculated.
-
Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution of this compound (100 µg/mL). The relative standard deviation (%RSD) of the peak areas was calculated.
-
Specificity: The specificity of the method was assessed by analyzing a placebo solution and a solution of this compound that had been subjected to forced degradation (acidic, basic, oxidative, and photolytic stress). The chromatograms were examined for any interfering peaks at the retention time of this compound.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min) and the mobile phase composition (± 2% acetonitrile). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was monitored.
-
Existing HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile, methanol, and 0.05 M phosphate buffer (pH 3.5) (50:10:40, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Validation Procedures:
-
The validation of the existing method followed similar principles to the new method, as per ICH guidelines, covering linearity, accuracy, precision, and specificity.[1]
-
Workflow for Validating a New Analytical Method
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound using HPLC. This process ensures that the method is suitable for its intended purpose.
Caption: Workflow for HPLC Method Validation.
This guide provides a framework for the validation of a new analytical method for this compound using HPLC. By following a systematic approach and adhering to established guidelines, researchers can ensure the development of robust and reliable analytical methods for pharmaceutical analysis.
References
Comparative Guide to Epsiprantel and Benzimidazoles: A Focus on Efficacy and Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of anthelmintics: the isoquinoline derivative, epsiprantel, and the broad-spectrum benzimidazoles. While direct cross-resistance studies between these two classes are not available in published literature—largely due to their fundamentally different mechanisms of action—this document aims to offer a comprehensive overview of their individual characteristics, efficacy, and resistance profiles to inform research and drug development.
Overview and Mechanism of Action
This compound and benzimidazoles target different biological pathways in helminths, making concurrent resistance to both through a single mechanism highly improbable.
-
This compound: An isoquinoline derivative, closely related to praziquantel. Its primary mode of action is the disruption of calcium homeostasis in the parasite. This leads to rapid and sustained muscle contraction (spastic paralysis), followed by vacuolization and damage to the parasite's tegument (outer covering). This damage exposes the parasite to the host's immune system and digestive processes.[1] this compound is minimally absorbed from the host's gastrointestinal tract, allowing it to remain at the site of infection in high concentrations.[2][3]
-
Benzimidazoles (e.g., Fenbendazole, Albendazole): This class of drugs works by binding with high affinity to a specific protein subunit of microtubules called β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, maintenance of cell structure, and intracellular transport of nutrients. The disruption of these vital functions ultimately leads to the parasite's death.
The distinct molecular targets—calcium channels/tegument for this compound and β-tubulin for benzimidazoles—are the primary reason why cross-resistance is not a documented phenomenon.
Diagrams of Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action for each drug class.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Benzimidazoles.
Comparative Efficacy Data
While no single study directly compares the efficacy of this compound and benzimidazoles against a wide range of cestodes under identical conditions, the following tables summarize data from various experimental studies. This allows for an indirect comparison of their performance against key tapeworm species.
Table 1: Efficacy of this compound Against Common Cestodes
| Parasite Species | Host | Drug Dosage | Efficacy (% Reduction in Worm Burden) | Reference |
| Dipylidium caninum | Cat | 2.5 mg/kg (single dose) | 100% | [1][4] |
| Taenia taeniaeformis | Cat | 5.0 mg/kg (single dose) | 100% | [1][4] |
| Taenia pisiformis | Dog | 1.0 mg/kg (single dose) | 100% | [1][4] |
| Echinococcus multilocularis | Dog | 5.1 - 5.4 mg/kg (single dose) | 99.6% - 99.9% | [5][6] |
| Echinococcus multilocularis | Cat | 2.7 - 5.5 mg/kg (single dose) | 100% | [5][6] |
Table 2: Efficacy of Benzimidazoles Against Common Cestodes
| Parasite Species | Host | Drug & Dosage | Efficacy (% Reduction) | Reference |
| Echinococcus multilocularis | Gerbil | Albendazole (50 mg/kg/day) | Most effective in reducing cyst growth | [7] |
| Echinococcus multilocularis | Gerbil | Mebendazole (50 mg/kg/day) | Less effective than Albendazole | [7] |
| Echinococcus granulosus | Sheep | Oxfendazole (60 mg/kg) | High efficacy in killing larval stages | |
| Taenia spp. | Dog/Cat | Fenbendazole | Effective | |
| Dipylidium caninum | Dog/Cat | Fenbendazole | Not effective | |
| Taenia solium (Cysticercosis) | Pig | Fenbendazole (5 mg/kg for 7 days) | Effective |
Note: Efficacy of benzimidazoles against the adult stage of cestodes can vary. Praziquantel, a drug closely related to this compound, is often considered the drug of choice for adult tapeworm infections.
Resistance Profiles
-
This compound Resistance: Resistance to isoquinolines (praziquantel and this compound) in cestodes was considered rare until recently. However, there are now documented clinical cases of treatment failure against Dipylidium caninum infections in dogs, even with increased doses. The specific biochemical or genetic mechanism of this resistance is not yet understood.
-
Benzimidazole Resistance: Resistance to benzimidazoles is a widespread and well-studied problem, particularly in nematode parasites of livestock. This resistance is most commonly associated with single nucleotide polymorphisms (SNPs) in the β-tubulin gene. These point mutations, such as a change from phenylalanine to tyrosine at position 200 (F200Y), reduce the binding affinity of the drug to its target, rendering it ineffective.
Experimental Protocols for Resistance and Efficacy Testing
Assessing anthelmintic efficacy and detecting resistance involves a combination of in vivo and in vitro methods.
A. In Vivo Efficacy Assessment (Controlled Efficacy Study)
This method provides the most definitive measure of a drug's efficacy.
-
Animal Infection: A cohort of susceptible hosts (e.g., dogs, cats) is experimentally infected with a known number of parasite larvae (e.g., cestode eggs or protoscoleces).
-
Treatment: After the parasite has matured to the target stage (prepatent period), animals are divided into a treatment group and an untreated control group. The treatment group receives the test compound (e.g., this compound) at a specified dose.
-
Necropsy and Worm Count: After a set period, all animals are humanely euthanized. The gastrointestinal tract is harvested, and all remaining adult worms are carefully collected, identified, and counted.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
B. In Vitro Cestode Motility Assay
This assay provides a more rapid assessment of a drug's direct effect on adult parasites.
-
Worm Collection: Adult tapeworms are collected from the intestines of freshly euthanized, infected hosts.
-
Culture Preparation: Worms are washed in a suitable buffer (e.g., phosphate-buffered saline) and placed individually or in small groups into culture plates containing a nutrient medium.
-
Drug Exposure: The test compound is added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).
-
Motility Scoring: At regular time points, the motility of the worms is observed and scored. A common scoring system ranges from normal activity to complete paralysis and death. The time to paralysis and/or death is recorded.
-
Data Analysis: The results are used to determine key parameters like the EC50 (the concentration that causes an effect in 50% of the worms).
Diagram of Experimental Workflow
The following diagram outlines a general workflow for evaluating anthelmintic efficacy and investigating resistance.
Caption: Generalized workflow for anthelmintic efficacy and resistance testing.
Conclusion
This compound and benzimidazoles are valuable anthelmintics that operate through entirely different molecular pathways.
-
This compound is a highly effective, narrow-spectrum cestocide with a rapid onset of action.
-
Benzimidazoles offer a broader spectrum of activity, including against nematodes and some cestodes, but require a longer duration of action and are prone to resistance through well-defined mutations in the β-tubulin gene.
The absence of a shared mechanism of action means that cross-resistance between this compound and benzimidazoles is not a documented concern. A parasite resistant to a benzimidazole due to a β-tubulin mutation would not be expected to have any altered susceptibility to this compound. However, the emergence of resistance to both classes of drugs independently underscores the critical need for continued research into new anthelmintic compounds and strategies to mitigate the spread of resistance.
References
- 1. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Comparison of albendazole, mebendazole and praziquantel chemotherapy of Echinococcus multilocularis in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxfendazole, Praziquantel and Albendazole against Cystic Echinococcosis: A Randomized Clinical Trial in Naturally Infected Sheep | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Koret Shelter Medicine Program [sheltermedicine.com]
- 6. Efficacy and Safety of Anthelmintics Tested against Taenia solium Cysticercosis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anthelmintic Effects of Epsiprantel in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of anthelmintic agents is a cornerstone of effective parasite control, aiming to broaden the spectrum of activity, enhance efficacy, and mitigate the development of resistance. Epsiprantel, a potent cestocide, has been evaluated in combination with other anthelmintics to provide comprehensive protection against a range of internal parasites in companion animals. This guide provides a comparative analysis of the synergistic effects of this compound with other anthelmintic compounds, supported by experimental data, detailed protocols, and mechanistic insights.
This compound and Pyrantel Pamoate: A Synergistic Partnership Against Nematodes and Cestodes
The combination of this compound and pyrantel pamoate is a well-documented example of a successful synergistic anthelmintic therapy. This compound's activity is primarily directed against tapeworms (cestodes), while pyrantel pamoate is highly effective against roundworms (nematodes). Their combined use results in a broad-spectrum dewormer that targets the most common gastrointestinal helminths in dogs.
Quantitative Efficacy Data
Clinical trials have demonstrated the high efficacy of the this compound and pyrantel pamoate combination in dogs. The following tables summarize the percentage efficacy based on post-mortem worm counts from various studies.
Table 1: Efficacy of this compound (5.5 mg/kg) and Pyrantel Pamoate (5 mg/kg) Combination Against Cestodes in Dogs
| Cestode Species | Efficacy (%) |
| Taenia hydatigena | 100%[1] |
| Taenia pisiformis | 100%[1] |
| Dipylidium caninum | 100%[1] |
Table 2: Efficacy of this compound (5.5 mg/kg) and Pyrantel Pamoate (5 mg/kg) Combination Against Nematodes in Dogs
| Nematode Species | Efficacy (%) |
| Toxocara canis (adult) | 84.0%[1] |
| Toxascaris leonina (adult) | 96.5%[1] |
| Toxascaris leonina (immature) | 99.8%[1] |
| Uncinaria stenocephala | 87.7% - 99.0%[1] |
| Ancylostoma caninum | 92.7%[1] |
| Trichuris vulpis | 43.3%[1] |
Experimental Protocol: Efficacy Study of this compound and Pyrantel Pamoate in Dogs
A representative experimental design to evaluate the efficacy of this combination is as follows:
Objective: To determine the efficacy of a combination of this compound and pyrantel pamoate against induced and natural infections of gastrointestinal helminths in dogs.
Animals: Purpose-bred beagles and naturally infected greyhound pups are commonly used. Animals are housed individually to prevent cross-infection and are acclimatized to the study conditions.
Infection:
-
Induced Infections: Dogs are orally inoculated with infective eggs or larvae of specific parasite species (e.g., Taenia pisiformis, Ancylostoma caninum).
-
Natural Infections: Animals with naturally acquired parasite burdens are included to assess efficacy under field-like conditions.
Treatment:
-
A control group receives a placebo.
-
A treatment group receives the combination of this compound at a dose of 5.5 mg/kg bodyweight and pyrantel pamoate at a dose of 5 mg/kg bodyweight, administered orally.
Data Collection:
-
Fecal examinations are conducted at specified intervals post-treatment to monitor for the presence of parasite eggs.
-
At the end of the study period (e.g., 7-10 days post-treatment), animals are humanely euthanized for necropsy.
-
The gastrointestinal tract is removed, and all remaining adult and immature helminths are collected, identified, and counted.
Efficacy Calculation: The percentage efficacy is calculated using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Mechanisms of Synergistic Action
The synergistic effect of the this compound and pyrantel combination stems from their distinct mechanisms of action targeting different parasite classes.
Concurrent Use of this compound with Other Anthelmintics
While comprehensive synergistic studies are limited, the concurrent use of this compound with other classes of anthelmintics is a common practice in veterinary medicine to achieve a wider spectrum of parasite control.
This compound and Fenbendazole
Safety: Fenbendazole is generally considered safe for use in cats and dogs, with a low incidence of toxicity[2][3]. A safety study in cats demonstrated that fenbendazole administered at five times the recommended dosage for three times the approved duration did not cause adverse reactions[4].
This compound and Macrocyclic Lactones (Milbemycin Oxime, Selamectin)
Macrocyclic lactones, such as milbemycin oxime and selamectin, are widely used for the prevention of heartworm disease and the treatment of various nematodes and ectoparasites.
-
Milbemycin Oxime: This compound is effective against heartworm larvae, hookworms, roundworms, and whipworms in dogs and cats[5][6]. Products combining milbemycin oxime with praziquantel are available, indicating the compatibility of these drug classes for broad-spectrum control[5]. While specific studies on the synergy between milbemycin oxime and this compound are lacking, the combination would theoretically provide coverage against a wide array of internal parasites.
-
Selamectin: Applied topically, selamectin is effective against fleas, ear mites, sarcoptic mange, certain ticks, and is a heartworm preventive[7][8]. In cats, it also treats hookworms and roundworms[7]. Combination products of selamectin with sarolaner (an isoxazoline) have been shown to be safe and effective against a broad range of external and internal parasites in cats[9]. Concurrent use with a cestocidal agent like this compound would be necessary for complete tapeworm control.
Experimental Workflow for Evaluating Anthelmintic Efficacy
The following diagram illustrates a general workflow for conducting a controlled anthelmintic efficacy study, as guided by organizations such as the World Association for the Advancement of Veterinary Parasitology (WAAVP) and regulatory bodies like the FDA.
Conclusion
The combination of this compound with pyrantel pamoate provides a synergistic and broad-spectrum anthelmintic solution for the treatment of common gastrointestinal nematodes and cestodes in dogs. The distinct mechanisms of action of each compound contribute to their high efficacy when used in combination. While comprehensive data on the synergistic effects of this compound with other anthelmintics like fenbendazole and macrocyclic lactones are not as readily available, their concurrent use is a practical approach to achieve a wider range of parasite control. Further research into the synergistic potential of these combinations would be beneficial for the development of new and improved broad-spectrum anthelmintic therapies. The standardized experimental protocols outlined provide a framework for the robust evaluation of such novel combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of a low‐dose praziquantel and fenbendazole protocol in the treatment of asymptomatic schistosomiasis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenbendazole for Dogs and Cats (Panacur, Safe-guard) | PetMD [petmd.com]
- 4. Evaluation of the safety of fenbendazole in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tr.petbucket.com [tr.petbucket.com]
- 6. Interceptor® Flavor Tabs (milbemycin oxime) for Dogs and Cats [yourpetandyou.elanco.com]
- 7. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Selamectin | VCA Animal Hospitals [vcahospitals.com]
- 9. Efficacy and safety of a combination of selamectin plus sarolaner for the treatment and prevention of flea infestations and the treatment of ear mites in cats presented as veterinary patients in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Epsiprantel and Albendazole in Murine Models
For Immediate Release
This guide provides a detailed comparison of the safety profiles of two widely used anthelmintic agents, Epsiprantel and Albendazole, with a specific focus on data obtained from murine models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available toxicological data, experimental methodologies, and mechanisms of action to inform preclinical research and development.
Executive Summary
This compound and Albendazole are both effective anthelmintics, yet they exhibit distinct safety profiles primarily driven by their pharmacokinetic properties. Albendazole, a broad-spectrum benzimidazole, is systemically absorbed and has been extensively studied, revealing a clear dose-dependent toxicity profile in murine models. In contrast, this compound, a pyrazinoisoquinoline derivative, demonstrates a significantly wider safety margin in animal studies, which is attributed to its minimal gastrointestinal absorption. While comprehensive murine-specific toxicity data for this compound is limited in publicly available literature, existing studies in other species and its inherent low bioavailability suggest a low potential for systemic toxicity.
Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological parameters for this compound and Albendazole derived from studies in murine and other relevant models.
Table 1: Acute Oral Toxicity Data
| Compound | Species | Parameter | Value | Reference |
| Albendazole | Mouse | LD50 | 1500 mg/kg | --INVALID-LINK-- |
| This compound | Mouse | LD50 | >5000 mg/kg (Assumed)¹ | Based on low absorption and high tolerance in other species |
Table 2: Sub-chronic and Chronic Toxicity Data
| Compound | Species | Study Duration | Dose Levels | Key Findings | Reference |
| Albendazole | Mouse | 90 days | 0, 200, 400, 800, 1600 mg/kg/day (in diet) | Mortality observed in all females and 5/10 males at 1600 mg/kg/day.[1] | --INVALID-LINK-- |
| Albendazole | Mouse | 1-16 weeks | 136.3 mg/kg/day | Significant elevation of serum ALT, AST, and ALP; mild pathological changes in the liver.[2] | --INVALID-LINK-- |
| Albendazole | Rat/Rabbit | Developmental | - | NOAEL of 5 mg/kg/day.[1] | --INVALID-LINK-- |
| This compound | Dog | 14 days | 100-500 mg/kg/day | Increased alkaline phosphatase, decreased lymphocytes and total white cell count at 500 mg/kg.[3] | --INVALID-LINK-- |
| This compound | Cat | 4 days | 100 mg/kg/day | No adverse effects reported.[3] | --INVALID-LINK-- |
Table 3: Observed Adverse Effects in Murine Models
| Compound | Study Type | Dose | Observed Adverse Effects |
| Albendazole | 90-day dietary | 1600 mg/kg/day | Mortality.[1] |
| Albendazole | 1-16 weeks oral | 136.3 mg/kg/day | Elevated liver enzymes (ALT, AST, ALP), mild liver pathology.[2] |
| This compound | Genotoxicity | Not specified | Negative for mutagenic or genotoxic effects.[4] |
| This compound | Skin Sensitization | Not specified | Not expected to cause skin sensitization.[4] |
Mechanisms of Action
The differing safety profiles of this compound and Albendazole can be partly understood by their distinct mechanisms of action against parasites.
Mechanisms of action for Albendazole and this compound.
Experimental Protocols
The following outlines a general experimental protocol for an acute oral toxicity study in a murine model, based on the OECD Guideline 420 (Fixed Dose Procedure). This methodology is a standard approach for assessing the short-term toxicity of a substance.
Objective: To determine the acute oral toxicity of a test substance in a murine model.
Animals: Healthy, young adult mice of a standard laboratory strain (e.g., BALB/c). Typically, one sex (preferably females) is used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
Housing and Feeding: Mice are housed in appropriate cages with controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.
Dose Administration:
-
Vehicle Selection: The test substance is preferably dissolved or suspended in an aqueous vehicle. If not feasible, an oil (e.g., corn oil) or another appropriate vehicle can be used.
-
Fasting: Food, but not water, is withheld for 3-4 hours before dosing.
-
Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically limited to 1 mL/100g of body weight.
-
Post-Dosing Fasting: Food is withheld for another 1-2 hours after dosing.
Procedure (Fixed Dose Method):
-
Sighting Study: A preliminary study is conducted with a few animals to determine the appropriate starting dose for the main study. The goal is to identify a dose that causes signs of toxicity without mortality.
-
Main Study: Dosing is initiated at a fixed dose level (e.g., 5, 50, 300, 2000 mg/kg). A group of 5 mice is used for the selected dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory and autonomic signs), and body weight changes. Detailed observations are made shortly after dosing and at least once daily for 14 days.
Data Collection:
-
Mortality
-
Clinical signs of toxicity (daily)
-
Body weight (at least weekly)
-
Gross necropsy of all animals at the end of the study.
General workflow for an acute oral toxicity study in mice.
Discussion
The available data indicate that Albendazole, when administered orally to mice, is absorbed systemically and can induce dose-dependent toxicity. The reported LD50 of 1500 mg/kg and observed mortality in a 90-day study at 1600 mg/kg/day highlight the potential for adverse effects at high doses.[1] Furthermore, long-term administration at a lower dose has been shown to cause liver damage.[2] These findings are consistent with its mechanism of action, which involves interference with microtubule synthesis, a process vital for both parasite and host cells, although it has a higher affinity for parasitic β-tubulin.
In stark contrast, this compound's safety profile appears to be significantly more favorable, primarily due to its physicochemical properties. It is sparingly soluble in water and is minimally absorbed from the gastrointestinal tract.[5] This means that the vast majority of the administered dose remains within the gut, the site of action against tapeworms, and is excreted in the feces. The lack of significant systemic exposure minimizes the potential for systemic toxicity. While specific LD50 and NOAEL values in mice are not well-documented in the public domain, studies in dogs and cats have shown a very high tolerance to the drug, with no adverse effects observed at many times the recommended therapeutic dose.[3] Additionally, a safety data sheet indicates a lack of genotoxic or mutagenic potential in mice.[4]
Conclusion
In a murine model, Albendazole exhibits a well-characterized safety profile with evidence of potential toxicity, particularly to the liver, at elevated and prolonged doses. Its systemic absorption necessitates careful dose consideration in research settings. This compound, on the other hand, presents a superior safety profile in animal models due to its minimal systemic absorption. While direct, quantitative murine toxicity data for this compound is scarce, the collective evidence from its mechanism of action, pharmacokinetic profile, and safety studies in other species strongly suggests a low risk of systemic toxicity. For researchers selecting an anthelmintic for murine studies where systemic effects are a concern, this compound may offer a safer alternative, although its spectrum of activity is narrower than that of Albendazole. Further murine-specific toxicological studies on this compound would be beneficial to establish definitive quantitative safety parameters.
References
Validating Epsiprantel's Effect on Tapeworm Motility: An In Vivo Imaging-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epsiprantel and other anthelmintic agents, with a focus on their effects on tapeworm motility. While direct in vivo imaging data quantifying these effects is limited in publicly available literature, this guide synthesizes information on the mechanisms of action to infer effects on motility and presents a detailed, hypothetical experimental protocol for generating such data.
Introduction to Cestocidal Agents
Tapeworm infections in veterinary and human medicine are commonly treated with a variety of anthelmintic drugs. This compound is a highly effective cestocide, particularly in companion animals.[1][2] Understanding the precise in vivo effects of these drugs on parasite motility is crucial for optimizing treatment strategies and developing novel anthelmintics. This guide compares this compound with three other common anthelmintics: Praziquantel, Fenbendazole, and Niclosamide.
Comparative Analysis of Anthelmintic Agents
The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Praziquantel | Fenbendazole | Niclosamide |
| Drug Class | Isoquinoline | Isoquinoline | Benzimidazole | Salicylanilide |
| Primary Target | Cestodes (Tapeworms) | Cestodes and Trematodes (Flukes) | Nematodes, some Cestodes | Cestodes |
| Target Species | Dipylidium caninum, Taenia pisiformis, Taenia taeniaeformis[1][3] | Broad-spectrum against cestodes and trematodes | Taenia spp. (but not Dipylidium caninum)[4] | Taenia spp., Hymenolepis spp. |
| Systemic Absorption | Minimal[3][5][6] | Rapid and extensive | Poor | Minimal |
| Primary Site of Action | Gastrointestinal tract[3][6] | Systemic and Gastrointestinal | Gastrointestinal tract | Gastrointestinal tract |
Mechanism of Action and Effects on Motility
The mechanism by which an anthelmintic drug acts directly influences its effect on tapeworm motility. The following diagram illustrates the proposed signaling pathways for each drug class.
Caption: Mechanisms of action of different anthelmintics on tapeworms.
This compound and Praziquantel: The mechanism of action for this compound is believed to be similar to that of Praziquantel.[5] These drugs cause a rapid and sustained influx of calcium ions into the parasite's cells, leading to tetanic muscle contractions and spastic paralysis.[7] They also cause damage to the tapeworm's outer layer, the tegument.[5][8][9] This dual action of paralysis and tegumental damage results in the rapid expulsion of the parasite.
Fenbendazole: Fenbendazole works by binding to β-tubulin, a protein essential for the formation of microtubules in the parasite's cells.[4][10] This disrupts microtubule-dependent processes, including nutrient absorption, leading to a slow starvation and eventual death of the parasite.[4][11] The effect on motility is therefore gradual and secondary to the overall metabolic disruption.
Niclosamide: Niclosamide acts by uncoupling oxidative phosphorylation in the parasite's mitochondria.[12][13][14] This leads to a rapid depletion of ATP, the primary energy source for cellular functions, resulting in a loss of energy and flaccid paralysis.[12]
The following table compares the expected effects of these drugs on tapeworm motility based on their mechanisms of action.
| Parameter | This compound | Praziquantel | Fenbendazole | Niclosamide |
| Onset of Motility Effect | Rapid | Rapid | Slow/Gradual | Rapid |
| Nature of Paralysis | Spastic (Tetanic Contraction) | Spastic (Tetanic Contraction) | Gradual cessation of movement | Flaccid (Loss of muscle tone) |
| Primary Cause of Immobility | Uncontrolled muscle contraction | Uncontrolled muscle contraction | Cellular starvation and metabolic collapse | ATP depletion/energy loss |
| Expected Visual Observation | Immediate, violent contractions followed by rigidity | Immediate, violent contractions followed by rigidity | Slow decrease in movement over hours to days | Rapid relaxation and cessation of movement |
Comparative Efficacy in Tapeworm Removal
While direct comparative in vivo motility data is scarce, numerous studies have demonstrated the efficacy of these drugs in eliminating tapeworm infections.
| Drug | Efficacy | Supporting Evidence |
| This compound | High efficacy (often 100%) against common tapeworms in dogs and cats at recommended doses.[15] | Studies have shown 100% efficacy against Dipylidium caninum and Taenia pisiformis in dogs and cats at doses of 2.5 mg/kg and 1 mg/kg, respectively.[15] It is effective against young adult Echinococcus granulosus.[5] |
| Praziquantel | High efficacy against a broad range of cestodes. | Considered a gold standard for treating most tapeworm infections. However, there are emerging reports of resistance in Dipylidium caninum.[16][17] |
| Fenbendazole | Effective against Taenia species, but not Dipylidium caninum. | Commonly used in broader deworming protocols. |
| Niclosamide | Historically effective, but resistance has been reported. | Used for treating human tapeworm infections; resistance in some Taenia species has been noted.[18] |
Experimental Protocol: In Vivo Imaging of Tapeworm Motility
To directly validate and quantify the effects of this compound and other anthelmintics on tapeworm motility, the following experimental protocol is proposed. This protocol is based on established in vivo imaging techniques for other parasites and is adapted for the study of intestinal cestodes.[19][20][21][22]
Caption: Workflow for in vivo imaging of tapeworm motility.
1. Animal Model and Parasite Selection:
-
Animal Model: Laboratory rats (Rattus norvegicus) or Syrian hamsters (Mesocricetus auratus) are suitable hosts for many tapeworm species.[19][21]
-
Parasite: Hymenolepis diminuta is a common model cestode for research due to its ease of maintenance in the laboratory.[19][21]
2. Experimental Infection:
-
Infect animals orally with a known number of viable tapeworm cysticercoids.
-
Allow sufficient time for the tapeworms to mature in the small intestine (typically 2-3 weeks).
3. Surgical Implantation of Abdominal Imaging Window:
-
Anesthetize the animal following approved institutional protocols.
-
Perform a laparotomy to expose the small intestine.
-
Suture a small, optically clear window to the abdominal wall, providing a view of the intestine containing the tapeworm.
-
Allow the animal to recover from surgery.
4. In Vivo Imaging Setup:
-
Use an inverted fluorescence microscope equipped for time-lapse imaging.
-
The animal is anesthetized and placed on the microscope stage with the imaging window positioned over the objective.
-
Maintain the animal's body temperature throughout the imaging session.
5. Baseline Motility Imaging:
-
Acquire time-lapse video recordings of tapeworm motility before drug administration to establish a baseline.
-
Record for at least 30 minutes to capture natural variations in motility.
6. Anthelmintic Administration:
-
Administer a single oral dose of this compound or an alternative anthelmintic (Praziquantel, Fenbendazole, or Niclosamide) at the therapeutic dosage.
-
A control group should receive a vehicle control.
7. Post-Treatment Imaging:
-
Immediately following drug administration, begin continuous or time-lapsed video recording of the tapeworm.
-
Continue imaging for several hours to capture the full onset and progression of the drug's effect on motility.
8. Data Quantification and Analysis:
-
Use a quantitative motility analysis software (e.g., "The Worminator" or similar custom scripts) to analyze the video recordings.[23]
-
Parameters to quantify include:
-
Frequency and amplitude of contractions.
-
Speed of movement.
-
Percentage of time the worm is motile.
-
-
Compare the post-treatment motility data to the baseline data for each animal.
9. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of the different anthelmintic drugs on tapeworm motility.
Conclusion
While this compound is a highly effective drug for the removal of tapeworms, this guide highlights the need for direct in vivo imaging studies to fully characterize and quantify its effects on parasite motility in comparison to other anthelmintics. The proposed experimental protocol provides a framework for generating this valuable data, which will enhance our understanding of the pharmacodynamics of these important drugs and aid in the development of new and improved treatment strategies. The distinct mechanisms of action of these drugs suggest different observable effects on tapeworm motility, which can be validated and quantified using the described in vivo imaging approach.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zoetisus.com [zoetisus.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Fenbendazole - Wikipedia [en.wikipedia.org]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. The Impact of Niclosamide Exposure on the Activity of Antioxidant Enzymes and the Expression of Glucose and Lipid Metabolism Genes in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 17. First report of apparent praziquantel resistance in Dipylidium caninum in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cestode parasites: application of in vivo and in vitro models for studies on the host-parasite relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and applications of cestode and trematode laboratory models | Parasitology | Cambridge Core [cambridge.org]
- 22. Frontiers | Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Comparative Transcriptomic and Mechanistic Analysis of Epsiprantel and Praziquantel in Cestodes
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Abstract
This guide provides a comparative analysis of two widely used anthelmintic drugs, Epsiprantel and Praziquantel, with a focus on their effects on cestodes (tapeworms). Due to a lack of publicly available direct comparative transcriptomic data, this document synthesizes information on their mechanisms of action, molecular targets, and observed cellular effects to infer potential transcriptomic responses. Furthermore, a proposed experimental workflow for a comparative transcriptomic analysis is presented to guide future research in this area. This guide aims to serve as a valuable resource for researchers and professionals involved in anthelmintic drug discovery and development.
Introduction
Cestode infections in both humans and animals pose significant health and economic burdens worldwide. Praziquantel has long been the cornerstone of treatment for most cestode and trematode infections. This compound, a closely related pyrazinoisoquinoline derivative, is also utilized, particularly in veterinary medicine, for its efficacy against common tapeworms[1][2]. While both drugs are known to induce rapid paralysis and tegumental disruption in cestodes, a detailed comparative analysis of their effects at the transcriptomic level is currently absent from scientific literature. Understanding the nuanced molecular responses of cestodes to these two drugs could unveil novel drug targets and inform the development of more effective anthelmintic strategies.
Mechanisms of Action and Cellular Effects
Both this compound and Praziquantel are believed to exert their primary anthelmintic effects by disrupting calcium ion homeostasis in the parasite[3][4]. This disruption leads to a cascade of events culminating in spastic paralysis and damage to the tegument, the protective outer layer of the cestode.
Praziquantel (PZQ) has been more extensively studied. Its mechanism involves a rapid influx of Ca²⁺ into the parasite's cells[5][6]. This is thought to be mediated by its interaction with voltage-gated calcium channels, specifically the β subunits, which have been identified as potential molecular targets[5]. More recently, a transient receptor potential (TRP) melastatin ion channel (TRPMPZQ) has been identified as a key target of Praziquantel in Schistosoma mansoni[7]. The massive influx of calcium leads to immediate muscle contraction and paralysis[4]. Subsequently, the tegument undergoes vacuolization and disruption, exposing the parasite to the host's immune system[8][9].
This compound is reported to have a similar mechanism of action to Praziquantel, also causing tetanic muscle contraction and tegumental vacuolization through the disruption of calcium regulation[3]. However, detailed molecular studies comparable to those for Praziquantel are lacking. It is minimally absorbed from the host's gastrointestinal tract, allowing it to act directly on the tapeworms in the gut[1].
The following table summarizes the known molecular and cellular effects of both drugs on cestodes.
| Feature | Praziquantel | This compound |
| Primary Mechanism | Disruption of Ca²⁺ homeostasis[5][6] | Presumed disruption of Ca²⁺ homeostasis[3] |
| Molecular Target(s) | Voltage-gated Ca²⁺ channel β subunits, TRPMPZQ ion channel[5][7] | Not definitively identified, but presumed to be similar to Praziquantel |
| Primary Physiological Effect | Rapid spastic paralysis of musculature[4] | Tetanic muscle contraction and paralysis[3] |
| Cellular Effects | Tegumental vacuolization and disruption, Ca²⁺ influx[8][9] | Tegumental vacuolization[3] |
| Affected Cestode Species | Hymenolepis nana, H. diminuta, H. microstoma, Echinococcus granulosus, Taenia spp.[5] | Dipylidium caninum, Taenia pisiformis, Echinococcus granulosus[1][2] |
Comparative Efficacy
Proposed Signaling Pathway
The proposed mechanism of action for both drugs, centered on the disruption of calcium signaling, is depicted in the following diagram.
Hypothetical Comparative Transcriptomic Analysis: Experimental Protocol
As no direct comparative transcriptomic data for this compound and Praziquantel on cestodes is currently available, we propose the following experimental workflow for such a study.
Cestode Species Selection and Maintenance
-
Organism: Hymenolepis microstoma (rodent tapeworm). This is a well-established laboratory model for cestode research with a sequenced genome, making it ideal for transcriptomic studies.
-
Maintenance: The life cycle can be maintained in the laboratory using mice as definitive hosts and flour beetles (Tribolium confusum) as intermediate hosts.
In Vitro Drug Exposure
-
Worm Collection: Adult H. microstoma will be collected from the bile ducts of infected mice.
-
Culture: Worms will be maintained in a suitable culture medium (e.g., RPMI-1640 supplemented with glucose and antibiotics) at 37°C.
-
Drug Treatment: Worms will be divided into three groups:
-
Control group: Treated with the vehicle (e.g., 0.1% DMSO).
-
This compound group: Treated with a sub-lethal concentration of this compound.
-
Praziquantel group: Treated with a sub-lethal concentration of Praziquantel.
-
-
Time Points: Samples will be collected at multiple time points (e.g., 1, 3, 6, and 24 hours) post-treatment to capture both early and late transcriptomic responses.
-
Replicates: A minimum of three biological replicates should be used for each treatment group and time point.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA will be extracted from the collected worms using a standard Trizol-based method or a commercial kit.
-
Quality Control: RNA quality and quantity will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA will be enriched using oligo(dT) beads, followed by fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.
-
Sequencing: Libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Bioinformatics Analysis
-
Quality Control of Reads: Raw sequencing reads will be quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
Mapping: The cleaned reads will be mapped to the H. microstoma reference genome.
-
Differential Gene Expression Analysis: The mapped reads will be used to quantify gene expression levels, and differentially expressed genes (DEGs) between the treatment and control groups will be identified using statistical packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: The identified DEGs will be subjected to Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and pathways affected by each drug.
-
Comparative Analysis: The DEG lists from the this compound and Praziquantel treatments will be compared to identify common and drug-specific transcriptomic responses.
Expected Outcomes and Significance
A comparative transcriptomic analysis of this compound and Praziquantel would provide unprecedented insight into the molecular responses of cestodes to these drugs. Expected outcomes include:
-
Identification of Core and Drug-Specific Gene Signatures: This would reveal the common pathways targeted by both drugs, likely related to calcium signaling and neuromuscular function, as well as unique sets of genes regulated by each compound.
-
Elucidation of Resistance Mechanisms: The analysis could identify genes and pathways that are upregulated in response to drug-induced stress, potentially highlighting mechanisms of drug detoxification or target modification that could lead to resistance.
-
Discovery of Novel Drug Targets: Genes that are significantly and consistently dysregulated by both effective anthelmintics could represent novel, vulnerable targets for the development of new cestocidal drugs.
Conclusion
While a direct comparative transcriptomic analysis of this compound and Praziquantel in cestodes is a clear gap in the current literature, the existing knowledge of their similar mechanisms of action provides a solid foundation for future research. Both drugs induce a rapid influx of calcium, leading to paralysis and tegumental damage. The proposed experimental workflow provides a roadmap for a comprehensive transcriptomic study that would significantly advance our understanding of the molecular basis of their anthelmintic activity. The data generated from such a study would be invaluable for the development of new and improved strategies to combat cestode infections in both human and veterinary medicine.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrastructural investigations on the effect of praziquantel on the tegument of five species of cestodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of praziquantel on adult Echinococcus granulosus in vitro: scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revues.cirad.fr [revues.cirad.fr]
- 11. Comparative activity of anticestode drugs--praziquantel, niclosamide and Compound 77-6, against Hymenolepis nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Praziquantel in the treatment of Hymenolepis nana infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dvm360.com [dvm360.com]
The Comparative Cost-Effectiveness of Epsiprantel in a Veterinary Research Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate anthelmintic agent in a veterinary research setting is a critical decision influenced by a multitude of factors. Beyond simple efficacy, the cost-effectiveness of a drug plays a pivotal role in the feasibility and sustainability of research projects. This guide provides an objective comparison of Epsiprantel with its primary alternative, Praziquantel, focusing on their performance, cost, and the experimental data supporting their use.
Executive Summary
This compound and Praziquantel are both highly effective cestocidal agents used in veterinary medicine for the treatment of tapeworm infections. While both drugs demonstrate excellent efficacy, their pharmacokinetic profiles and cost structures present key differences that may influence their suitability for specific research applications. This compound is minimally absorbed from the gastrointestinal tract, concentrating its action within the gut where adult tapeworms reside.[1][2][3] This results in a favorable safety profile with very rare instances of side effects such as vomiting or diarrhea.[4][5] Conversely, Praziquantel is well-absorbed systemically, which is advantageous for treating certain extra-intestinal cestode infections but may lead to a higher potential for systemic side effects. From a cost perspective, Praziquantel is generally available at a lower price point, particularly in its generic forms. However, the overall cost-effectiveness in a research setting is a nuanced calculation that must account for dosage requirements, potential for adverse events, and the specific objectives of the study.
Comparative Analysis of Cost and Efficacy
The following tables summarize the available data on the cost and efficacy of this compound and Praziquantel. Prices are based on currently available online listings and may vary depending on the supplier and formulation. Efficacy data is compiled from various published studies.
Table 1: Comparative Cost of this compound and Praziquantel
| Drug | Brand Name (Example) | Formulation | Strength | Price per Tablet/Unit (USD) |
| This compound | Cestex® | Tablet | 12.5 mg | $5.69 - $6.99[5][6] |
| Tablet | 25 mg | $6.36 - $6.37[5][7] | ||
| Tablet | 50 mg | ~$9.75[5] | ||
| Tablet | 100 mg | ~$14.16[5] | ||
| Praziquantel | Droncit® (Generic available) | Tablet | 34 mg | ~$2.00 - $5.00 |
| Capsule (Compounded) | 100 mg | ~$3.78[8] | ||
| Injectable Solution | 10 mL vial | Varies |
Note: Prices are subject to change and may not include shipping or veterinary consultation fees.
Table 2: Comparative Efficacy of this compound and Praziquantel against Common Cestodes
| Cestode Species | Host | This compound Efficacy | Praziquantel Efficacy |
| Dipylidium caninum | Dog, Cat | >99%[1][9] | ~100% |
| Taenia taeniaeformis | Cat | 100%[1][10] | ~100% |
| Taenia pisiformis | Dog | 100%[1][10] | ~100% |
| Echinococcus granulosus | Dog | >99.9%[1] | ~100% |
| Echinococcus multilocularis | Dog, Cat | >99% (dogs), 100% (cats)[11] | Effective[12] |
Note: Efficacy can be influenced by factors such as the age of the parasite and the host's immune status. There have been rare reports of emerging resistance of Dipylidium caninum to both Praziquantel and this compound.[13][14][15]
Experimental Protocols
The evaluation of anthelmintic efficacy in a veterinary research setting should adhere to established guidelines to ensure data integrity and animal welfare. The following is a generalized experimental protocol for a dose confirmation study, based on recommendations from the U.S. Food and Drug Administration (FDA) and the World Association for the Advancement of Veterinary Parasitology (WAAVP).[16][17]
Objective: To confirm the efficacy of an anthelmintic drug against a specific intestinal cestode in the target host species.
Animals:
-
A minimum of six animals in the control group and six in the treated group.[16][18]
-
Animals should be of a similar age, weight, and breed, and free of any concurrent diseases.
-
Infection can be either natural or experimentally induced. For induced infections, animals should be raised helminth-free.[18][19]
Procedure:
-
Acclimation: Animals are acclimated to the research facility for a minimum of 7 days.[18]
-
Infection: For induced infections, animals are orally inoculated with a known number of viable cestode eggs or larvae.
-
Treatment: At a predetermined time post-infection (allowing for the development of adult worms), the treated group receives the test anthelmintic at the recommended dose. The control group receives a placebo or no treatment.
-
Observation: Animals are monitored daily for any adverse reactions to the treatment.
-
Necropsy and Worm Recovery: A specified number of days after treatment, all animals are humanely euthanized. The entire gastrointestinal tract is collected and meticulously examined for the presence of adult cestodes.
-
Worm Counting: All recovered worms are counted and identified to the species level.
-
Efficacy Calculation: The percentage efficacy is calculated using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Statistical Analysis: The difference in mean worm counts between the treated and control groups should be statistically significant (p<0.05).[18][19][20]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for an anthelmintic efficacy study.
Caption: Factors influencing the cost-effectiveness of a veterinary anthelmintic.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated, but it is believed to be similar to that of Praziquantel.[1][21] Praziquantel disrupts the calcium ion homeostasis in the parasite.[22] It is thought to antagonize voltage-gated calcium channels, leading to an uncontrolled influx of calcium ions.[22] This results in spastic paralysis of the worm's musculature, causing it to detach from the host's intestinal wall.[23][24][25] The damaged parasite is then susceptible to digestion by the host.[23]
Caption: Proposed mechanism of action for Praziquantel and this compound.
Conclusion
In a veterinary research setting, both this compound and Praziquantel are highly effective options for the treatment of cestode infections. The choice between them will likely be dictated by the specific needs of the research protocol and budgetary constraints.
-
Praziquantel offers a significant cost advantage, especially when generic formulations are available. Its systemic absorption may be beneficial in studies investigating extra-intestinal cestodes.
-
This compound , with its minimal systemic absorption, provides a targeted action within the gastrointestinal tract and an excellent safety profile. This may be preferable in studies where potential systemic effects of the treatment are a concern.
Ultimately, a thorough evaluation of the research objectives, animal welfare considerations, and a detailed cost-benefit analysis will guide the selection of the most appropriate and cost-effective anthelmintic for a given study.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. heartlandvetsupply.com [heartlandvetsupply.com]
- 5. Cestex 25 mg (100 Tablets) | View More Info | EntirelyPets Rx [entirelypetspharmacy.com]
- 6. hardypaw.com [hardypaw.com]
- 7. Cestex (this compound) 25mg PER TABLET [kinneypetrx.com]
- 8. chewy.com [chewy.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chewy.com [chewy.com]
- 13. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 14. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First report of apparent praziquantel resistance in Dipylidium caninum in Europe | Parasitology | Cambridge Core [cambridge.org]
- 16. fda.gov [fda.gov]
- 17. World association for the advancement of veterinary parasitology (WAAVP) guideline for the evaluation of the efficacy of anthelmintics in food-producing and companion animals: general guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vichsec.org [vichsec.org]
- 19. vichsec.org [vichsec.org]
- 20. mpi.govt.nz [mpi.govt.nz]
- 21. parasitipedia.net [parasitipedia.net]
- 22. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Praziquantel - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 25. google.com [google.com]
Comparative Efficacy of Epsiprantel Formulations: A Statistical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Epsiprantel, a broad-spectrum anthelmintic, based on available experimental data. Due to a scarcity of publicly available studies directly comparing different formulations of this compound, this document focuses on the well-documented efficacy of the tablet formulation and outlines the standardized methodologies required for such comparative studies.
Data Presentation: Efficacy of this compound Tablet Formulation
The following tables summarize the quantitative data from key studies on the efficacy of this compound tablets in dogs and cats against common cestode infections.
Table 1: Efficacy of this compound Tablets in Dogs
| Cestode Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Taenia sp. | 2.75 | 92.9 | [1] |
| 5.5 | 100 | [1] | |
| 8.25 | 94.6 | [1] | |
| Dipylidium caninum | 2.75 | 44.8 | [1] |
| 5.5 | 99.8 - 100 | [1] | |
| 8.25 | 100 | [1] | |
| Echinococcus granulosus (28-day-old) | 2.5 | >96 | [2] |
| 5.0 | >99.9 | [2] | |
| 7.5 | >99.99 | [2] | |
| Echinococcus granulosus (7-day-old) | 5.0 | >94 | [2] |
| 7.5 | >90 | [2] | |
| 10.0 | >99.8 | [2] | |
| Echinococcus multilocularis | 5.1 - 5.4 | 99.6 - 99.9 | [3][4] |
| Taenia pisiformis | 1.0 | 100 | [5] |
Table 2: Efficacy of this compound Tablets in Cats
| Cestode Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Dipylidium caninum | 2.5 | 100 | |
| Taenia taeniaeformis | 5.0 | 100 | [5] |
| Echinococcus multilocularis | 2.7 | 100 | [3] |
| 5.5 | 100 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anthelmintic efficacy, based on established guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[6][7]
Dose Determination and Dose Confirmation Studies (In Vivo)
Objective: To determine the effective dosage of an this compound formulation and to confirm its efficacy at a recommended dose.
Animals:
-
Purpose-bred dogs or cats, of a specific age and weight range, confirmed to be free of gastrointestinal helminths.
-
Animals are randomly allocated to treatment and control groups.
Infection:
-
Animals are experimentally infected with a known number of viable cestode larvae (e.g., protoscoleces of Echinococcus or eggs of Taenia).
-
The infection is allowed to mature for a predetermined period (e.g., 20-41 days) to ensure the presence of adult tapeworms.[2][3][4]
Treatment:
-
The experimental this compound formulation (e.g., tablet, oral suspension) is administered at various dosages to different treatment groups.
-
A control group receives a placebo or no treatment.
-
Fasting before or after treatment may or may not be required depending on the formulation's characteristics.[8]
Efficacy Evaluation:
-
Post-treatment, feces are collected for a specified period to recover any expelled parasites.
-
At the end of the study period, animals are humanely euthanized, and the entire gastrointestinal tract is examined for any remaining cestodes.
-
Efficacy is calculated as the percentage reduction in the mean number of worms in the treated group compared to the control group.
In Vitro Efficacy Studies
Objective: To assess the direct effect of an this compound formulation on cestodes outside of a host.
Parasites:
-
Adult cestodes, juvenile stages, or protoscoleces are collected from experimentally infected animals or other sources.
Methodology:
-
Parasites are maintained in a suitable culture medium.
-
The experimental this compound formulation is added to the culture medium at various concentrations.
-
A control group is maintained in a medium without the drug.
-
The viability and motility of the parasites are observed and recorded over time.
-
Tegumental damage can be assessed using microscopy.[2]
Mandatory Visualization
Proposed Mechanism of Action of this compound
This compound's mechanism of action is believed to be similar to that of Praziquantel, which involves the disruption of calcium ion (Ca²⁺) homeostasis in the parasite.[9][10] This leads to rapid muscle contraction, paralysis, and vacuolization of the tegument, ultimately resulting in the death of the parasite.
Caption: Proposed mechanism of action of this compound on cestode tegument.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of an anthelmintic formulation.
Caption: Standard workflow for an in vivo anthelmintic efficacy study.
References
- 1. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Published Guidelines [waavp.org]
- 8. zoetisus.com [zoetisus.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Safety Operating Guide
Proper Disposal of Epsiprantel: A Guide for Laboratory Professionals
The safe and compliant disposal of Epsiprantel is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize environmental impact and ensure workplace safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general pharmaceutical waste regulations and specific safety data sheet (SDS) recommendations.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[3] It is crucial to recognize that state and local regulations may be more stringent than federal guidelines.[1]
Disposal Procedures for this compound
The following procedures are based on general best practices for pharmaceutical waste and specific guidance for this compound.
Step 1: Waste Characterization
Before disposal, determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] While this compound itself is not typically listed as a hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) department for a formal waste characterization.
Step 2: Segregation of Waste
Properly segregate this compound waste from other laboratory waste streams. Use a designated, clearly labeled, and sealed container for all materials contaminated with this compound, including:
-
Unused or expired tablets
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Weighing papers, spatulas, and other contaminated labware
-
Empty stock bottles (triple-rinsed, with the label defaced)
Step 3: Non-Hazardous Disposal (If Applicable)
If determined to be non-hazardous, this compound waste should not be disposed of down the drain.[4][5] The recommended method for non-hazardous pharmaceutical waste is incineration at a licensed facility.[2][4] If incineration is not available, disposal in a permitted solid waste landfill is the alternative.[4]
For trace amounts of non-hazardous this compound waste, such as that found on contaminated labware, the following at-home disposal guidelines, adapted for a laboratory setting, can be considered in consultation with your EHS department:
-
Do not crush tablets or capsules. [6]
-
Mix the waste with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This deters consumption by animals or humans.
-
Place the mixture in a sealed container, such as a plastic bag or a closable container, to prevent leakage.[6][7]
-
Dispose of the sealed container in the regular solid waste stream destined for a landfill.
Step 4: Hazardous Disposal (If Applicable)
If this compound waste is characterized as hazardous, it must be managed according to RCRA guidelines.[2][3] This involves:
-
Accumulating the waste in a designated satellite accumulation area.
-
Using a licensed hazardous waste contractor for transportation and disposal, which is typically incineration.[2][3]
Step 5: Spill Management
In the event of a spill:
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it into a designated waste container.[5][10]
-
Clean the spill area thoroughly to remove any residual contamination.[5][10]
-
For large spills, contain the material to prevent it from entering drains or water courses.[5][9] Contact your institution's EHS department immediately.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Storage Temperature | 20°C–25°C (68°F–77°F) | [11] |
| Short Excursion Storage | 15°–30°C (59°–86°F) | [11] |
| Primary Disposal Route (Non-Hazardous) | Incineration or Permitted Landfill | [4] |
| Prohibited Disposal Route | Sewer/Drain Disposal | [2][4][5] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures provided are based on regulatory guidelines and safety data sheets.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. zoetisus.com [zoetisus.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Safe Disposal of Veterinary Pharmaceuticals - Pork Information Gateway [porkgateway.org]
- 8. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. zoetis.ca [zoetis.ca]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
Essential Safety and Logistics for Handling Epsiprantel
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of any chemical substance is paramount. This document provides essential, immediate safety and logistical information for the handling of Epsiprantel, a veterinary anthelmintic used to treat tapeworm infections in dogs and cats.[1] The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE) and Occupational Exposure Limits
When handling this compound, particularly in its pure form or when manipulating tablets in a way that could generate dust, adherence to recommended Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure.[2] The Zoetis Safety Data Sheet (SDS) for Cestex® (this compound tablets) specifies a Zoetis Occupational Exposure Band (OEB) of 2, indicating a control exposure range of 100 µg/m³ to < 1000 µg/m³.[2]
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses with side shields are recommended where there is a potential for eye contact.[2]
-
Skin Protection: Impervious gloves are recommended, especially if skin contact with the drug product is possible, and for bulk processing operations.[2] Protective clothing such as lab coats, uniforms, or disposable coveralls should be worn in both production and laboratory settings.[2]
-
Respiratory Protection: Under conditions of adequate general ventilation, respiratory protection is not typically required.[2] However, if dust, mists, or aerosols are likely to be generated and airborne exposure levels may exceed the Occupational Exposure Band (OEB), a suitable respirator should be worn.[2][3]
Occupational Exposure Limits for Cestex® Tablet Components:
| Component | Type | Value | Form |
| This compound | Zoetis OEB 2 | 100 µg/m³ to < 1000 µg/m³ | - |
| Corn Starch | TWA | 10 mg/m³ | Total |
| Corn Starch | TWA | 5 mg/m³ | Respirable |
| Magnesium Stearate | TWA | 10 mg/m³ | - |
| Colloidal silicon dioxide | TWA | 6 mg/m³ | - |
Source: Zoetis Safety Data Sheet[2]
Detailed Protocol for Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
The recommended storage temperature is between 20°-25°C (68°-77°F), with excursions permitted between 15°-30°C (59°-86°F).[4][5][6][7]
-
Keep the container away from heat and sources of ignition.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Handling and Preparation of Solutions
-
Work in a well-ventilated area. A chemical fume hood may be appropriate if there is a risk of generating dust or aerosols.
-
Don the appropriate PPE as outlined in the table above, including a lab coat, safety glasses, and impervious gloves.
-
Minimize the generation of dust when handling the solid form of this compound.[2] If tablets need to be crushed or broken, take extra precautions to avoid creating and inhaling dust.[2][3]
-
For solution preparation, as this compound is sparingly soluble in water, select an appropriate solvent based on your experimental needs, consulting relevant literature.[4][6][7]
-
Wash hands thoroughly after handling the compound.[2]
Spill Management
-
Small Spills:
-
Large Spills:
-
Evacuate and keep unnecessary personnel away.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate protective equipment and clothing during clean-up.[2]
-
Stop the flow of material if it can be done without risk.[2]
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth and place it into containers for disposal.[2]
-
Following product recovery, flush the area with water.[2]
-
Local authorities should be notified if significant spillages cannot be contained.[2]
-
Disposal
-
Dispose of waste and residues in accordance with local, regional, and national authority requirements.[2]
-
Practice waste minimization.[2]
-
The use of destructive techniques for waste and wastewater may be the best available technology to prevent environmental release.[2]
-
Do not allow the product to be released into the environment.[2]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zoetisus.com [zoetisus.com]
- 3. zoetis.ca [zoetis.ca]
- 4. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 5. DailyMed - CESTEX- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 6. DailyMed - CESTEX- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
